molecular formula C21H17N3O B2755153 GLUT1-IN-2

GLUT1-IN-2

Cat. No.: B2755153
M. Wt: 327.4 g/mol
InChI Key: BFAZKDZNMRHORZ-UHFFFAOYSA-N
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Description

N-(3-(1H-Benzo[d]imidazol-2-yl)phenyl)-3-methylbenzamide (CAS 305357-89-5) is a high-purity pharmaceutical research compound supplied for investigative purposes. This benzamide derivative features a benzimidazole pharmacophore, a privileged structure in medicinal chemistry known for its diverse biological potential. The compound is of significant interest in early-stage drug discovery for oncology and inflammation research. Research Applications and Value: Anticancer Research: This compound is investigated as a precursor in developing potent anticancer agents. Benzimidazole-based scaffolds have demonstrated promising activity against various cancer cell lines, with some derivatives exhibiting potent inhibitory effects on enzymes like tyrosine kinases, which are crucial targets for cancer therapy . Anti-inflammatory Potential: The structural motif of this compound suggests potential application in research focused on discovering new anti-inflammatory agents . Antimicrobial and Antifungal Screening: Structurally related benzimidazole derivatives have shown significant broad-spectrum antimicrobial and antifungal activities in research settings, making this compound a valuable template for developing new anti-infective agents . Mechanism of Action Insight: While the specific mechanism of action for this exact compound is a subject of ongoing research, its core benzimidazole structure is known to mimic purines, allowing related compounds to interfere with nucleic acid and protein synthesis in microbial and cancer cells . This mechanism provides a foundational basis for its investigation in various biological assays. This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans. Researchers should handle the material with appropriate safety precautions, as its full toxicological profile has not been thoroughly established.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[3-(1H-benzimidazol-2-yl)phenyl]-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O/c1-14-6-4-8-16(12-14)21(25)22-17-9-5-7-15(13-17)20-23-18-10-2-3-11-19(18)24-20/h2-13H,1H3,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFAZKDZNMRHORZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

GLUT1-IN-2: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glucose Transporter 1 (GLUT1) is a ubiquitously expressed transmembrane protein responsible for the facilitated diffusion of glucose into cells. Its role in providing basal glucose supply is critical for cellular metabolism, and its overexpression is a hallmark of various pathologies, most notably cancer, where it fuels the high glycolytic rate of tumor cells. Consequently, GLUT1 has emerged as a promising therapeutic target. GLUT1-IN-2 is a potent and selective inhibitor of GLUT1, identified through high-throughput screening. This document provides a comprehensive technical overview of the mechanism of action of this compound, including its biochemical properties, the experimental methodologies used for its characterization, and its impact on cellular signaling.

Core Mechanism of Action

This compound is a phenylalanine amide-derived compound that acts as a competitive inhibitor of the GLUT1 transporter.[1] It directly competes with glucose for binding to the transporter, thereby blocking glucose uptake into the cell.

Structural studies of a related compound, GLUT-i1, and molecular docking models of this compound reveal that it binds to the central cavity of the inward-open conformation of the GLUT1 protein.[1][2] This binding site directly overlaps with the known glucose-binding site, sterically hindering the transport of glucose across the cell membrane. The interaction with key residues within this pocket is crucial for its inhibitory activity.

Binding and Inhibition Dynamics

The inhibitory action of this compound is characterized by its high affinity for the GLUT1 transporter. The binding event physically occludes the translocation pore, preventing the conformational changes necessary for glucose transport.

Quantitative Data

The inhibitory potency of this compound has been quantified against several members of the GLUT family. The following table summarizes the half-maximal inhibitory concentration (IC50) values, demonstrating its selectivity for GLUT1 and GLUT4 over GLUT2 and GLUT3.[1]

Transporter IsoformIC50 (nM)
GLUT1 140
GLUT2>10,000
GLUT31,000 - 10,000
GLUT4<1,000

Experimental Protocols

The primary assay used to identify and characterize this compound was a cell-based high-throughput screen that indirectly measures GLUT1 activity by quantifying intracellular ATP levels.

Protocol: Cell-Based ATP Luminescence Assay for GLUT1 Inhibition

Objective: To determine the inhibitory effect of a compound on GLUT1-mediated glucose uptake by measuring the resulting depletion of intracellular ATP.

Materials:

  • HEK293 cells stably expressing human GLUT1.

  • Assay medium: Glucose-free DMEM.

  • Test compound (this compound) at various concentrations.

  • Positive control: A known GLUT1 inhibitor (e.g., Cytochalasin B).

  • Negative control: DMSO (vehicle).

  • ATP detection reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).

  • Opaque-walled 96-well or 384-well microplates.

  • Luminometer.

Methodology:

  • Cell Seeding: Seed HEK293-GLUT1 cells into opaque-walled microplates at a density that ensures they are in the exponential growth phase at the time of the assay. Incubate overnight at 37°C in a 5% CO2 incubator.

  • Compound Addition:

    • Prepare serial dilutions of this compound in glucose-free DMEM.

    • Remove the culture medium from the cells and wash once with PBS.

    • Add the assay medium containing the different concentrations of this compound, positive control, or negative control to the respective wells.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for a predetermined period (e.g., 1-2 hours) to allow for the inhibition of glucose uptake and subsequent depletion of intracellular ATP.

  • ATP Measurement:

    • Equilibrate the plate and the ATP detection reagent to room temperature.

    • Add the ATP detection reagent to each well according to the manufacturer's instructions. This reagent lyses the cells and provides the necessary substrate and enzyme for the luciferase reaction.

    • Mix the contents of the wells on an orbital shaker for 2 minutes to induce cell lysis.

    • Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence of each well using a luminometer.

  • Data Analysis:

    • The luminescent signal is directly proportional to the amount of ATP present.

    • Normalize the data to the negative control (DMSO-treated cells, representing 100% ATP level).

    • Plot the normalized luminescence values against the logarithm of the compound concentration.

    • Calculate the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Signaling Pathways and Cellular Effects

By inhibiting glucose uptake, this compound triggers a cascade of downstream cellular events, primarily stemming from energy deprivation and metabolic stress. The subsequent reduction in glycolysis leads to decreased ATP production and a buildup of reactive oxygen species (ROS), ultimately impacting cell survival and proliferation.

Downstream Consequences of GLUT1 Inhibition

Inhibition of GLUT1 by this compound initiates a state of cellular energy crisis, which can lead to the activation of several key signaling pathways:

  • AMP-Activated Protein Kinase (AMPK) Activation: A decrease in the intracellular ATP:AMP ratio leads to the activation of AMPK, a master regulator of cellular energy homeostasis. Activated AMPK attempts to restore energy balance by stimulating catabolic pathways that generate ATP and inhibiting anabolic pathways that consume ATP.

  • Cell Cycle Arrest: Insufficient energy and building blocks derived from glucose metabolism can lead to the activation of cell cycle checkpoints, primarily at the G1/S transition, to halt cell proliferation.

  • Induction of Apoptosis: Prolonged and severe energy stress can trigger programmed cell death (apoptosis). This can be initiated through the intrinsic pathway, involving the release of cytochrome c from the mitochondria and the activation of caspases.

The following diagram illustrates the generalized signaling pathway affected by GLUT1 inhibition.

GLUT1_Inhibition_Pathway GLUT1_IN_2 This compound GLUT1 GLUT1 Transporter GLUT1_IN_2->GLUT1 Inhibits Glucose_Uptake Glucose Uptake GLUT1->Glucose_Uptake Mediates Glycolysis Glycolysis Glucose_Uptake->Glycolysis ATP_Production ATP Production Glycolysis->ATP_Production AMPK AMPK Activation ATP_Production->AMPK Decreased ATP leads to Cell_Cycle Cell Cycle Arrest AMPK->Cell_Cycle Induces Apoptosis Apoptosis AMPK->Apoptosis Can lead to

Caption: Signaling pathway activated by this compound.

Experimental Workflow

The discovery of this compound was the result of a systematic high-throughput screening (HTS) campaign followed by validation and characterization assays. The logical workflow for such a process is depicted below.

HTS_Workflow cluster_0 High-Throughput Screening (HTS) cluster_1 Hit Validation and Characterization cluster_2 Lead Optimization Compound_Library Compound Library Primary_Screen Primary Screen (ATP Luminescence Assay) Compound_Library->Primary_Screen Hit_Identification Hit Identification Primary_Screen->Hit_Identification Dose_Response Dose-Response & IC50 (ATP Luminescence Assay) Hit_Identification->Dose_Response Selectivity_Assay Selectivity Profiling (vs. GLUT2, 3, 4) Dose_Response->Selectivity_Assay Mechanism_Study Mechanism of Action Studies (e.g., Competition Assays) Selectivity_Assay->Mechanism_Study SAR Structure-Activity Relationship (SAR) Mechanism_Study->SAR

Caption: Experimental workflow for inhibitor discovery.

Conclusion

This compound is a potent and selective competitive inhibitor of the GLUT1 transporter. Its mechanism of action, centered on the direct blockade of glucose uptake, leads to significant downstream effects on cellular metabolism, proliferation, and survival. The quantitative data and experimental methodologies outlined in this guide provide a foundational understanding for researchers and drug development professionals interested in targeting GLUT1 for therapeutic intervention. Further investigation into the specific downstream signaling cascades directly modulated by this compound will provide deeper insights into its cellular impact and potential clinical applications.

References

The Function and Mechanism of GLUT1-IN-2: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the function, mechanism of action, and experimental validation of GLUT1-IN-2, a potent inhibitor of the glucose transporter 1 (GLUT1). GLUT1 is a key protein responsible for glucose uptake in many tissues and is frequently overexpressed in various cancer types to meet their high metabolic demands. Consequently, inhibiting GLUT1 has emerged as a promising therapeutic strategy in oncology. This compound, a phenylalanine amide-based compound, has been identified as a highly effective inhibitor of GLUT1.

Core Function and Mechanism of Action

This compound functions as a competitive inhibitor of GLUT1.[1] It directly binds to the glucose-binding site within the central cavity of the transporter when it is in its inward-open conformation.[2] This binding event physically obstructs the passage of glucose through the transporter, thereby blocking its uptake into the cell. The co-crystal structure of human GLUT1 (hGLUT1) in complex with this compound has been resolved, providing a detailed molecular understanding of this interaction.[2]

The inhibition of glucose transport by this compound has profound effects on cellular metabolism, particularly in cancer cells that exhibit a high degree of glucose dependency, a phenomenon known as the "Warburg effect". By cutting off the primary fuel source for glycolysis, this compound can lead to a rapid depletion of intracellular ATP, inducing energetic stress and ultimately leading to cell death.

Quantitative Data: Potency and Selectivity

The inhibitory potency of this compound has been quantified through indirect measurement of GLUT1 inhibition in a cell-based assay. The half-maximal inhibitory concentration (IC50) values demonstrate that this compound is a nanomolar inhibitor of GLUT1 and shows selectivity for GLUT1 and GLUT4 over GLUT2 and GLUT3.[1][2]

InhibitorTargetIC50 (nM)[1]
This compoundGLUT1140
GLUT2>10,000
GLUT3>5,000
GLUT490

Experimental Protocols

The primary assay used to determine the potency of this compound is a cell-based indirect glucose uptake assay that measures ATP levels via luciferase luminescence. Below is a detailed methodology for this key experiment.

Protocol: Indirect Glucose Uptake Assay using ATP-Based Luminescence

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on GLUT1-mediated glucose uptake.

Principle: This assay relies on cells that are dependent on glycolysis for ATP production. By inhibiting oxidative phosphorylation, any changes in intracellular ATP levels directly reflect the rate of glucose uptake and glycolysis. Inhibition of GLUT1 by this compound will lead to a decrease in ATP, which is quantified using a luciferase-based reaction that produces a luminescent signal proportional to the ATP concentration.

Materials:

  • CHO-K1 cells stably co-transfected with human GLUT1 (hGLUT1) and a constitutively expressing luciferase.

  • Glucose-free DMEM (Dulbecco's Modified Eagle Medium).

  • Fetal Calf Serum (FCS).

  • Rotenone (mitochondrial complex I inhibitor).

  • This compound (or other test compounds).

  • ATP assay reagent (containing luciferase and D-luciferin).

  • 1536-well microtiter plates.

  • Luminometer.

Procedure:

  • Cell Seeding: Seed the stably transfected CHO-K1 cells into 1536-well microtiter plates at a density of 1,000 cells per well.

  • Glucose Starvation: Culture the cells for 24 hours in glucose-free DMEM supplemented with 1% FCS to deplete intracellular glucose stores.

  • Inhibition of Oxidative Phosphorylation: Prior to the assay, incubate the cells for 30 minutes at 37°C in the presence of 10 µM rotenone. This step blocks ATP production from oxidative phosphorylation, making the cells solely reliant on glycolysis.

  • Compound Treatment: Add varying concentrations of this compound (typically in a serial dilution) to the wells and incubate for a defined period (e.g., 60 minutes) at 37°C. Include a vehicle control (e.g., DMSO) and a positive control (a known GLUT1 inhibitor).

  • Glucose Stimulation: Initiate glucose uptake by adding a known concentration of glucose to all wells.

  • ATP Measurement: After a set incubation time with glucose, add the ATP assay reagent to each well. This reagent lyses the cells and initiates the luciferase reaction.

  • Luminescence Reading: Immediately measure the luminescence signal using a luminometer.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizations

Signaling Pathway: Impact of GLUT1 Inhibition on Cancer Cell Metabolism

GLUT1_Inhibition_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glucose Glucose GLUT1 GLUT1 Glucose->GLUT1 Transport Glucose_in Intracellular Glucose GLUT1->Glucose_in Glycolysis Glycolysis Glucose_in->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate ATP_gly ATP (Glycolysis) Glycolysis->ATP_gly TCA_Cycle TCA Cycle Pyruvate->TCA_Cycle ATP_oxphos ATP (OxPhos) TCA_Cycle->ATP_oxphos Cell_Survival Cell Survival & Proliferation ATP_gly->Cell_Survival ATP_oxphos->Cell_Survival Apoptosis Apoptosis GLUT1_IN_2 This compound GLUT1_IN_2->GLUT1 Inhibition

Caption: Inhibition of GLUT1 by this compound blocks glucose entry, disrupting glycolysis and ATP production, which can lead to apoptosis in cancer cells.

Experimental Workflow: Indirect Glucose Uptake Assay

Experimental_Workflow start Start seed_cells 1. Seed GLUT1-expressing cells in 1536-well plate start->seed_cells starve_cells 2. Glucose starve cells for 24 hours seed_cells->starve_cells add_rotenone 3. Add Rotenone to inhibit oxidative phosphorylation starve_cells->add_rotenone add_inhibitor 4. Add this compound (serial dilutions) add_rotenone->add_inhibitor add_glucose 5. Add Glucose to initiate uptake add_inhibitor->add_glucose add_atp_reagent 6. Add ATP assay reagent (Luciferase/Luciferin) add_glucose->add_atp_reagent read_luminescence 7. Measure Luminescence add_atp_reagent->read_luminescence analyze_data 8. Analyze data and determine IC50 read_luminescence->analyze_data end End analyze_data->end

Caption: Workflow for determining this compound potency using an ATP-based luminescence assay.

References

An In-depth Technical Guide to the Discovery and Development of a GLUT1 Inhibitor: A Case Study on GLUT-i2

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding a specific molecule designated "GLUT1-IN-2" is not publicly available. This guide therefore focuses on the discovery and development of GLUT-i2 , a well-characterized, potent GLUT1 inhibitor, to provide a representative and detailed technical overview for researchers, scientists, and drug development professionals.

Introduction: GLUT1 as a Therapeutic Target

Glucose Transporter 1 (GLUT1), encoded by the SLC2A1 gene, is a vital membrane protein that facilitates the transport of glucose across the plasma membranes of mammalian cells.[1] It is responsible for the basal level of glucose uptake required to sustain respiration in most cell types.[1] The overexpression of GLUT1 is a well-documented hallmark of many cancers, which exhibit an increased reliance on glycolysis for energy production—a phenomenon known as the Warburg effect. This dependency on glucose makes GLUT1 an attractive target for therapeutic intervention in oncology.[2] Inhibiting GLUT1 can effectively starve cancer cells of their primary energy source, leading to cell cycle arrest and apoptosis.[2] This guide provides a detailed examination of the discovery, development, and characterization of a potent phenylalanine amide-derived GLUT1 inhibitor, GLUT-i2.[1]

Discovery and Development of GLUT-i2

GLUT-i2 was identified through a high-throughput screening campaign aimed at discovering novel inhibitors of the human glucose transporter 1 (hGLUT1).[1] This compound, along with a related molecule, GLUT-i1, emerged from a class of phenylalanine amide-based compounds.[1] Following its initial identification, GLUT-i2 was characterized through a series of biochemical and structural studies to determine its potency, selectivity, and mechanism of action.

The development process involved co-crystallization of GLUT-i2 with wild-type hGLUT1, which revealed that the inhibitor binds to the central cavity of the transporter in its inward-open conformation, directly overlapping with the glucose-binding site.[1] This structural insight is invaluable for the rational design and optimization of future GLUT1 inhibitors with improved selectivity and potency.

Quantitative Data

The inhibitory activity of GLUT-i2 and its related compound, GLUT-i1, was assessed against several GLUT isoforms. The half-maximal inhibitory concentrations (IC50) were determined using a cell-based ATP depletion assay. The results are summarized in the table below.

CompoundGLUT1 IC50 (nM)GLUT2 IC50 (nM)GLUT3 IC50 (nM)GLUT4 IC50 (nM)
GLUT-i2 140>10,0001,300430
GLUT-i1 267>10,0002,100600

Data sourced from Kapoor et al., 2016.[1][3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are representative protocols for key experiments in the characterization of a GLUT1 inhibitor like GLUT-i2.

This cell-based assay indirectly measures the inhibition of glucose transport by quantifying the depletion of ATP produced through glycolysis.

Objective: To determine the IC50 of a test compound against GLUT1.

Materials:

  • HEK293 cells stably overexpressing hGLUT1.

  • Assay medium: Glucose-free DMEM.

  • Test compound (e.g., GLUT-i2) at various concentrations.

  • Mitochondrial inhibitor (e.g., Oligomycin) to block ATP production from oxidative phosphorylation.

  • ATP detection reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).

  • 96-well white, clear-bottom tissue culture plates.

  • Luminometer.

Procedure:

  • Cell Seeding: Seed HEK293-hGLUT1 cells in a 96-well plate at a density of 10,000 cells/well and incubate overnight.

  • Compound Addition: The following day, replace the culture medium with glucose-free DMEM containing a mitochondrial inhibitor. Add the test compound at a range of concentrations (e.g., 0.1 nM to 100 µM) to the respective wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate at 37°C for 1-2 hours.

  • Glucose Stimulation: Add a final concentration of 10 mM D-glucose to all wells to initiate glycolysis.

  • ATP Measurement: After a 30-minute incubation with glucose, add the ATP detection reagent to each well according to the manufacturer's instructions.

  • Luminescence Reading: Measure the luminescence on a plate reader. The signal is proportional to the amount of ATP present.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

This is a direct method to measure the uptake of glucose into cells.

Objective: To directly quantify the inhibition of glucose transport by a test compound.

Materials:

  • Adherent cancer cell line with high GLUT1 expression (e.g., HCT116).

  • Krebs-Ringer-HEPES (KRH) buffer.

  • Radiolabeled glucose analog, e.g., 2-deoxy-D-[³H]glucose.

  • Unlabeled 2-deoxy-D-glucose.

  • Test compound (e.g., GLUT-i2).

  • Scintillation fluid and vials.

  • Scintillation counter.

Procedure:

  • Cell Culture: Culture cells to near confluency in 24-well plates.

  • Serum Starvation: Serum-starve the cells for 2-4 hours prior to the assay.

  • Inhibitor Pre-incubation: Wash the cells with KRH buffer and then pre-incubate with the test compound at various concentrations in KRH buffer for 20-30 minutes.

  • Glucose Uptake: Initiate glucose uptake by adding KRH buffer containing 2-deoxy-D-[³H]glucose and unlabeled 2-deoxy-D-glucose.

  • Incubation: Incubate for 5-10 minutes at room temperature.

  • Stop Uptake: Terminate the uptake by aspirating the glucose solution and washing the cells rapidly three times with ice-cold KRH buffer.

  • Cell Lysis: Lyse the cells with a lysis buffer (e.g., 0.1% SDS).

  • Scintillation Counting: Transfer the cell lysate to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Normalize the counts per minute (CPM) to the protein concentration of each sample. Plot the percentage of inhibition against the inhibitor concentration to determine the IC50.

Mandatory Visualizations

Inhibition of GLUT1 has significant downstream effects on cellular metabolism and survival signaling pathways. By blocking the primary route of glucose entry into the cell, GLUT1 inhibitors lead to a depletion of intracellular glucose. This starves the glycolytic pathway, resulting in reduced production of ATP and essential biosynthetic precursors. The subsequent energy stress activates AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. AMPK activation, in turn, inhibits the mTORC1 pathway, a key promoter of cell growth and proliferation.

GLUT1_Inhibition_Pathway GLUT1_IN_2 GLUT-i2 GLUT1 GLUT1 GLUT1_IN_2->GLUT1 Inhibits Glucose_int Intracellular Glucose GLUT1->Glucose_int Glucose_ext Extracellular Glucose Glucose_ext->GLUT1 Transport Glycolysis Glycolysis Glucose_int->Glycolysis ATP ATP Production Glycolysis->ATP AMPK AMPK Activation ATP->AMPK Low levels lead to mTORC1 mTORC1 Inhibition AMPK->mTORC1 Inhibits Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Reduced promotion of

Caption: Signaling cascade following GLUT1 inhibition by GLUT-i2.

The discovery and preclinical development of a GLUT1 inhibitor like GLUT-i2 follows a structured workflow. This process begins with a high-throughput screen of a compound library to identify initial hits. These hits are then validated and prioritized based on their potency and selectivity. Promising candidates undergo lead optimization to improve their pharmacological properties, followed by in-depth in vitro and in vivo characterization to assess their therapeutic potential.

GLUT1_Inhibitor_Workflow cluster_Discovery Discovery Phase cluster_Optimization Optimization Phase cluster_Characterization Preclinical Characterization HTS High-Throughput Screen (HTS) Cell-based ATP depletion assay Hit_Validation Hit Validation Confirmatory screens IC50 determination HTS->Hit_Validation Lead_Opt Lead Optimization Structure-Activity Relationship (SAR) Improve potency and selectivity Hit_Validation->Lead_Opt ADME ADME/Tox Profiling In vitro assessment of absorption, distribution, metabolism, excretion, and toxicity Lead_Opt->ADME In_Vitro In Vitro Efficacy Cell proliferation assays Mechanism of action studies ADME->In_Vitro In_Vivo In Vivo Efficacy Xenograft tumor models Pharmacokinetic studies In_Vitro->In_Vivo

Caption: A typical workflow for the discovery and development of a GLUT1 inhibitor.

References

Preliminary Studies on GLUT1-IN-2: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary studies on GLUT1-IN-2, a potent inhibitor of the glucose transporter 1 (GLUT1). GLUT1 is a key protein responsible for glucose uptake in many tissues and is frequently overexpressed in various cancer cells to meet their high metabolic demands, making it a promising target for therapeutic intervention.[1] This document summarizes the available quantitative data, details key experimental protocols, and visualizes the inhibitor's mechanism of action and the broader implications of GLUT1 inhibition.

Quantitative Data Summary

This compound, also identified as GLUT-i2, is a phenylalanine amide-based inhibitor discovered through a high-throughput screening campaign.[1] Its inhibitory activity has been characterized against several GLUT isoforms. Another compound, designated this compound (compound 17), has also been reported with different inhibitory values. The quantitative data for both are presented below for comparison.

Table 1: Inhibitory Activity (IC50) of GLUT-i2 against Human GLUT Isoforms [1]

TargetIC50 (nM)
hGLUT1140
hGLUT2>10,000
hGLUT35,200
hGLUT490

Data from Kapoor et al. (2016). IC50 values were determined using a cell-based assay measuring ATP levels in HEK 293 cells.

Table 2: Inhibitory Activity (IC50) of this compound (compound 17)

TargetIC50 (µM)
GLUT112
PfHT13

PfHT: Plasmodium falciparum hexose transporter.

Experimental Protocols

High-Throughput Screening (HTS) for GLUT1 Inhibitors

This compound (GLUT-i2) was identified from a high-throughput screening campaign designed to find inhibitors of human GLUT1 (hGLUT1).[1] The assay was based on the indirect measurement of hGLUT1 inhibition by quantifying cellular ATP levels.[1]

Protocol:

  • Cell Line: CHO-K1 cells stably transfected with both hGLUT1 and a constitutively expressing luciferase were used.[1]

  • Assay Conditions:

    • Cells were seeded in 1,536-well microtiter plates.[1]

    • Prior to the assay, cells were starved for 24 hours in glucose-free DMEM supplemented with 1% FCS.[1]

    • To block mitochondrial ATP production and isolate glycolysis-dependent ATP synthesis, cells were incubated with 10 µM rotenone for 30 minutes at 37°C.[1]

  • Compound Screening: A library of chemical compounds was screened for their ability to inhibit glucose uptake, which was measured by a decrease in luciferase-generated luminescence, indicating a drop in ATP levels.

Cell-Based Glucose Uptake Inhibition Assay (IC50 Determination)

The inhibitory potency of this compound (GLUT-i2) was determined using an indirect cell-based assay that measures ATP levels as a surrogate for glucose uptake.[1]

Protocol:

  • Cell Line: HEK 293 cells were used for determining the IC50 values against hGLUT1, hGLUT2, hGLUT3, and hGLUT4.[1]

  • Assay Principle: Inhibition of glucose transport leads to a depletion of intracellular ATP. This change in ATP concentration is quantified using a luciferase-based system.

  • Procedure:

    • Cells were incubated with varying concentrations of the inhibitor.

    • Glucose uptake was initiated, and after a defined period, the cells were lysed.

    • The ATP content in the cell lysate was measured by adding a luciferin-luciferase reagent and quantifying the resulting luminescence.

    • IC50 values were calculated from the dose-response curves.

Mechanism of Action and Signaling

Binding Mode of this compound

Crystallographic studies have revealed the binding mode of this compound (GLUT-i2) to hGLUT1. The inhibitor binds within the central cavity of the transporter in its inward-open conformation, directly overlapping with the glucose-binding site.[1] This competitive inhibition mechanism physically blocks glucose from entering the transporter, thereby preventing its uptake into the cell.

Binding Mechanism of this compound GLUT1_IN_2 This compound (Phenylalanine Amide Inhibitor) Binding_Site Central Cavity (Glucose Binding Site) GLUT1_IN_2->Binding_Site Binds to Inhibition Inhibition of Glucose Transport GLUT1_IN_2->Inhibition Results in GLUT1 GLUT1 Transporter (Inward-Open Conformation) Glucose Glucose Glucose->Binding_Site Normal Substrate

Caption: Binding of this compound to the central cavity of GLUT1.

Downstream Effects of GLUT1 Inhibition

Inhibition of GLUT1 has significant consequences for cellular metabolism and can impact various signaling pathways, particularly in cancer cells that are highly dependent on glycolysis (the Warburg effect).[2] By blocking glucose uptake, GLUT1 inhibitors can induce a state of energy crisis within the cell, leading to the activation of stress-response pathways and potentially cell death.[2]

Downstream Consequences of GLUT1 Inhibition GLUT1_IN_2 This compound GLUT1 GLUT1 GLUT1_IN_2->GLUT1 Inhibits Glucose_Uptake Glucose Uptake Glycolysis Glycolysis Glucose_Uptake->Glycolysis Leads to decreased ATP_Production ATP Production Glycolysis->ATP_Production Leads to decreased Cellular_Stress Cellular Energy Stress ATP_Production->Cellular_Stress Induces AMPK_Activation AMPK Activation Cellular_Stress->AMPK_Activation Activates Apoptosis Apoptosis Cellular_Stress->Apoptosis Can lead to mTOR_Inhibition mTOR Inhibition AMPK_Activation->mTOR_Inhibition Inhibits Cell_Growth Cell Growth & Proliferation mTOR_Inhibition->Cell_Growth Inhibits

Caption: General signaling consequences of GLUT1 inhibition.

Experimental Workflow for Assessing GLUT1 Inhibition

The preliminary assessment of a GLUT1 inhibitor like this compound typically follows a structured workflow, from initial high-throughput screening to more detailed characterization of its cellular effects.

Workflow for GLUT1 Inhibitor Evaluation HTS High-Throughput Screening (e.g., ATP-based assay) Hit_Identification Hit Identification (e.g., this compound) HTS->Hit_Identification IC50_Determination IC50 Determination (Dose-Response) Hit_Identification->IC50_Determination Binding_Assay Binding Mode Analysis (e.g., Crystallography) Hit_Identification->Binding_Assay Selectivity_Profiling Selectivity Profiling (vs. other GLUTs) IC50_Determination->Selectivity_Profiling Cellular_Assays Cellular Phenotype Assays (Proliferation, Apoptosis) IC50_Determination->Cellular_Assays Signaling_Analysis Signaling Pathway Analysis (e.g., Western Blot) Cellular_Assays->Signaling_Analysis

Caption: A typical experimental workflow for GLUT1 inhibitor studies.

References

GLUT1-IN-2 as a research tool for GLUT1 function

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GLUT1-IN-2, also identified as "compound 17" in the primary literature, is a small molecule inhibitor of the glucose transporter 1 (GLUT1). This document provides a comprehensive technical overview of this compound, summarizing its known biochemical activity, experimental protocols for its characterization, and its potential application as a research tool for studying GLUT1 function. The information presented herein is compiled from commercially available data and the primary scientific literature.

Core Data Presentation

The primary quantitative data available for this compound pertains to its inhibitory potency against human GLUT1 and the Plasmodium falciparum hexose transporter (PfHT).

Target Parameter Value Assay Condition Reference
Human GLUT1IC5012 µM[³H] D-glucose uptake assay
Plasmodium falciparum Hexose Transporter (PfHT)IC5013 µM[³H] D-glucose uptake assay

Note: Data on the selectivity of this compound against other human GLUT isoforms (e.g., GLUT2, GLUT3, GLUT4) is not available in the cited literature. The primary characterization focused on its activity against the human GLUT1 versus the parasitic PfHT.

Mechanism of Action

This compound functions as an inhibitor of GLUT1-mediated glucose transport. However, the specific mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive) has not been elucidated in the available literature.

Experimental Protocols

The following is a detailed methodology for a key experiment used to characterize this compound's inhibitory activity.

[³H] D-glucose Uptake Assay

This protocol is adapted from the methodology described in the primary literature characterizing this compound (compound 17).

Objective: To measure the inhibition of GLUT1-mediated glucose uptake by this compound.

Materials:

  • HEK293 cells stably expressing human GLUT1

  • [³H] D-glucose

  • This compound (dissolved in an appropriate solvent, e.g., DMSO)

  • Assay Buffer (e.g., PBS or other physiological buffer)

  • Scintillation fluid

  • Scintillation counter

  • 96-well plates

Procedure:

  • Cell Culture: Culture HEK293 cells expressing GLUT1 in appropriate media and conditions until they reach the desired confluence.

  • Cell Seeding: Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Incubation:

    • Prepare serial dilutions of this compound in the assay buffer.

    • Remove the culture medium from the cells and wash them with the assay buffer.

    • Add the different concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO) and a positive control inhibitor if available.

    • Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes).

  • Glucose Uptake:

    • Prepare a solution of [³H] D-glucose in the assay buffer.

    • Add the [³H] D-glucose solution to each well to initiate the uptake.

    • Incubate for a short period (e.g., 5-10 minutes) at 37°C. The optimal time should be determined to be within the linear range of glucose uptake.

  • Termination of Uptake:

    • Rapidly wash the cells with ice-cold assay buffer to stop the glucose uptake.

  • Cell Lysis and Scintillation Counting:

    • Lyse the cells in each well using a suitable lysis buffer.

    • Transfer the lysate from each well to a scintillation vial.

    • Add scintillation fluid to each vial.

    • Measure the radioactivity (counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Visualizations

Experimental Workflow for GLUT1 Inhibition Assay

The following diagram illustrates the key steps in the [³H] D-glucose uptake assay used to characterize this compound.

experimental_workflow cluster_prep Cell Preparation cluster_treatment Inhibitor Treatment cluster_uptake Glucose Uptake cluster_analysis Analysis start Seed GLUT1-expressing cells in 96-well plate wash1 Wash cells with assay buffer start->wash1 add_inhibitor Add this compound (or vehicle) wash1->add_inhibitor incubate1 Incubate at 37°C add_inhibitor->incubate1 add_glucose Add [3H] D-glucose incubate1->add_glucose incubate2 Incubate at 37°C (short duration) add_glucose->incubate2 wash2 Wash with ice-cold buffer to stop uptake incubate2->wash2 lyse Lyse cells wash2->lyse count Scintillation counting lyse->count analyze Calculate IC50 count->analyze

Workflow for determining the IC50 of this compound.
Signaling Pathway Context: GLUT1 and Cellular Glucose Uptake

While specific studies on how this compound affects signaling pathways are not available, this diagram illustrates the general role of GLUT1 in cellular metabolism and its regulation by the well-established PI3K/Akt pathway. Inhibition of GLUT1 by molecules like this compound would disrupt this fundamental process.

signaling_pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Glucose Glucose GLUT1 GLUT1 Glucose->GLUT1 GrowthFactor Growth Factors Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor PI3K PI3K Receptor->PI3K Glycolysis Glycolysis GLUT1->Glycolysis Transport Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR GLUT1_vesicle GLUT1 Vesicle Akt->GLUT1_vesicle Promotes translocation GLUT1_vesicle->GLUT1 GLUT1_IN_2 This compound GLUT1_IN_2->GLUT1 Inhibits

GLUT1's role in glucose uptake and its regulation.

Limitations and Future Research

This compound is a sparsely characterized compound. The following information is not available in the public domain and represents areas for future investigation:

  • Selectivity Profile: The inhibitory activity of this compound against other human GLUT isoforms is unknown.

  • Cellular Thermal Shift Assay (CETSA): No CETSA data is available to confirm the direct binding of this compound to GLUT1 in a cellular context.

  • Signaling Pathway Analysis: The effects of this compound on downstream signaling pathways have not been investigated.

  • Pharmacokinetics: The absorption, distribution, metabolism, and excretion (ADME) properties of this compound have not been reported.

  • In Vivo Efficacy: There are no published studies on the in vivo effects of this compound.

Conclusion

This compound is a micromolar inhibitor of human GLUT1 that can serve as a tool for in vitro studies of GLUT1 function, particularly in contexts where dual inhibition of GLUT1 and PfHT is not a confounding factor. Its primary utility lies in its ability to block glucose uptake, thereby allowing researchers to probe the downstream consequences of GLUT1 inhibition in various cellular models. However, its lack of a comprehensive selectivity profile and the absence of data on its broader biological effects necessitate careful experimental design and interpretation of results. Further characterization of this molecule is required to fully establish its utility as a selective research probe for GLUT1.

Disclaimer: This document is intended for research purposes only and does not constitute medical advice. This compound is a research chemical and should be handled by trained professionals in a laboratory setting.

GLUT1-IN-2: A Technical Overview of its Chemical Properties and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical and biological properties of GLUT1-IN-2, a known inhibitor of the glucose transporter 1 (GLUT1). This document consolidates key data, outlines experimental methodologies for its characterization, and visualizes its role in relevant signaling pathways.

Core Chemical Properties

This compound is a small molecule inhibitor targeting the GLUT1 transporter. Its fundamental chemical characteristics are summarized below.

PropertyValueReference
CAS Number 305357-89-5[1][2]
Molecular Formula C21H17N3O[3]
Molecular Weight 327.38 g/mol [1]
IUPAC Name N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-3-methylbenzamide[3]
Solubility Soluble in DMSO[2]

Biological Activity and Inhibition

This compound demonstrates inhibitory activity against both human GLUT1 and the Plasmodium falciparum hexose transporter (PfHT).

TargetIC50 ValueReference
GLUT1 12 µM[2]
PfHT 13 µM[2]

Experimental Protocols

The following section details a generalized protocol for assessing the inhibitory activity of compounds like this compound on GLUT1-mediated glucose uptake. This protocol is a composite of standard methodologies in the field.

In Vitro GLUT1 Inhibition Assay (2-NBDG Uptake)

This assay measures the uptake of a fluorescent glucose analog, 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose), in cells expressing GLUT1.

Materials:

  • GLUT1-expressing cell line (e.g., HEK293, cancer cell lines with high GLUT1 expression)

  • Dulbecco's Modified Eagle Medium (DMEM), glucose-free

  • Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS)

  • 2-NBDG

  • This compound

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader or flow cytometer

Procedure:

  • Cell Seeding: Seed GLUT1-expressing cells into a 96-well plate at a density of 10,000-20,000 cells per well and incubate for 24 hours to allow for cell adherence.

  • Compound Treatment: Prepare serial dilutions of this compound in glucose-free DMEM. Remove the culture medium from the cells and wash once with PBS. Add the this compound dilutions to the respective wells and incubate for 1-2 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known GLUT1 inhibitor).

  • Glucose Analog Uptake: Add 2-NBDG to each well at a final concentration of 50-100 µM. Incubate for 30-60 minutes at 37°C.

  • Signal Termination: Remove the 2-NBDG containing medium and wash the cells three times with ice-cold PBS to stop the uptake and remove extracellular 2-NBDG.

  • Fluorescence Measurement: Add PBS to each well and measure the fluorescence intensity using a plate reader with excitation/emission wavelengths appropriate for 2-NBDG (typically ~485 nm/535 nm). Alternatively, cells can be detached and analyzed by flow cytometry.

  • Data Analysis: Normalize the fluorescence signal to the vehicle control. Plot the normalized signal against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

G cluster_workflow Experimental Workflow: GLUT1 Inhibition Assay A Seed GLUT1-expressing cells in 96-well plate B Incubate cells for 24h A->B C Treat cells with this compound dilutions B->C D Incubate for 1-2h C->D E Add 2-NBDG (fluorescent glucose analog) D->E F Incubate for 30-60 min E->F G Wash cells with ice-cold PBS F->G H Measure fluorescence G->H I Calculate IC50 H->I

Workflow for GLUT1 Inhibition Assay.

Signaling Pathways

GLUT1 is a critical transporter for supplying glucose to cells, which is then utilized in glycolysis to produce ATP and metabolic intermediates. The expression and localization of GLUT1 are regulated by various signaling pathways, and its inhibition has significant downstream metabolic consequences.

Upstream Regulation of GLUT1

The PI3K/Akt/mTOR signaling pathway is a key regulator of GLUT1 expression and its translocation to the cell membrane. Growth factors and cytokines can activate this pathway, leading to increased glucose uptake to meet the metabolic demands of cell growth and proliferation.

G cluster_pathway Upstream Regulation of GLUT1 GF Growth Factors / Cytokines Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 GLUT1_exp Increased GLUT1 Expression and Translocation mTORC1->GLUT1_exp Glucose_uptake Increased Glucose Uptake GLUT1_exp->Glucose_uptake

PI3K/Akt/mTOR pathway regulating GLUT1.
Downstream Effects of GLUT1 Inhibition by this compound

By blocking GLUT1, this compound prevents glucose from entering the cell. This leads to a reduction in the rate of glycolysis, resulting in decreased production of ATP and lactate. The diminished energy supply and lack of metabolic intermediates can lead to cell cycle arrest and inhibition of cell growth, particularly in cells that are highly dependent on glycolysis, such as many cancer cells.

G cluster_inhibition Downstream Effects of GLUT1 Inhibition GLUT1_IN_2 This compound GLUT1 GLUT1 GLUT1_IN_2->GLUT1 Glucose_uptake Glucose Uptake GLUT1->Glucose_uptake Glycolysis Glycolysis Glucose_uptake->Glycolysis ATP ATP Production Glycolysis->ATP Lactate Lactate Production Glycolysis->Lactate Cell_Growth Cell Growth and Proliferation ATP->Cell_Growth

Metabolic consequences of GLUT1 inhibition.

References

Methodological & Application

Application Notes and Protocols for GLUT1-IN-2 in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

GLUT1-IN-2 is a potent inhibitor of the glucose transporter 1 (GLUT1), a key protein responsible for the facilitated diffusion of glucose across the plasma membrane of mammalian cells.[1] GLUT1 is ubiquitously expressed and plays a critical role in basal glucose uptake to sustain cellular respiration.[1] Notably, GLUT1 is often overexpressed in various cancer cells to meet their high metabolic demands, making it a compelling target for cancer therapy.[2][3] this compound offers a valuable tool for studying the physiological roles of GLUT1 and for investigating the therapeutic potential of GLUT1 inhibition in cancer and other diseases characterized by altered glucose metabolism.

These application notes provide detailed protocols for the use of this compound in cell culture experiments, including methods for assessing its effects on cell viability, apoptosis, glucose uptake, and relevant signaling pathways.

Data Presentation

Quantitative Data Summary
ParameterValueCell Line/SystemReference
This compound IC50 (GLUT1) 12 µMNot specified[4]
BAY-876 IC50 (GLUT1) 2 nMNot specified[5]
WZB117 IC50 (Cell Proliferation) ~10 µMA549, MCF7[1]

Experimental Protocols

Preparation of this compound Stock Solution

It is recommended to prepare a concentrated stock solution of this compound in a suitable solvent such as Dimethyl Sulfoxide (DMSO).

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes

Protocol:

  • Aseptically weigh the desired amount of this compound powder.

  • Dissolve the powder in anhydrous DMSO to create a high-concentration stock solution (e.g., 10 mM).

  • Ensure complete dissolution by vortexing. Gentle warming (e.g., 37°C for 10-15 minutes) may be applied if necessary.

  • Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C or -80°C for long-term storage.

Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Prepare a vehicle control with the same concentration of DMSO used in the experimental conditions.

Cell Viability Assay (MTT Assay)

This protocol is designed to assess the effect of this compound on cell proliferation and viability.

Materials:

  • Cells of interest (e.g., cancer cell lines known to express GLUT1)

  • 96-well cell culture plates

  • Complete cell culture medium

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Plate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete culture medium from the stock solution. A suggested starting concentration range is 1-100 µM, based on the known IC50. Include a vehicle control (DMSO) and a no-treatment control.

  • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or controls.

  • Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add 10 µL of MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals by viable cells.

  • Carefully remove the medium from each well.

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol allows for the detection of apoptosis induced by this compound treatment using flow cytometry.

Materials:

  • Cells of interest

  • 6-well cell culture plates

  • Complete cell culture medium

  • This compound stock solution

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvest.

  • After 24 hours of incubation, treat the cells with various concentrations of this compound (e.g., 10, 25, 50 µM) and a vehicle control for a predetermined duration (e.g., 24 or 48 hours).

  • Harvest the cells by trypsinization and collect both the adherent and floating cells.

  • Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour of staining.

Western Blot Analysis for GLUT1 and Signaling Proteins

This protocol is for assessing the protein levels of GLUT1 and key signaling molecules like p-AMPK and p-mTOR following this compound treatment.

Materials:

  • Cells of interest

  • 6-well or 10 cm cell culture dishes

  • Complete cell culture medium

  • This compound stock solution

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-GLUT1, anti-phospho-AMPK, anti-AMPK, anti-phospho-mTOR, anti-mTOR, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Protocol:

  • Seed cells and treat with this compound as described for the apoptosis assay.

  • After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Scrape the cells and collect the lysate in a microcentrifuge tube.

  • Incubate the lysate on ice for 30 minutes, vortexing occasionally.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Transfer the supernatant (protein extract) to a new tube.

  • Determine the protein concentration using the BCA protein assay.

  • Denature the protein samples by adding Laemmli buffer and heating at 95-100°C for 5 minutes (Note: for GLUT1, some protocols recommend not boiling the sample to prevent aggregation).

  • Load equal amounts of protein (20-40 µg) per lane onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again three times with TBST.

  • Add the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Quantify the band intensities and normalize to a loading control like β-actin.

Glucose Uptake Assay (2-NBDG)

This protocol measures the rate of glucose uptake by cells using the fluorescent glucose analog 2-NBDG.

Materials:

  • Cells of interest

  • Black, clear-bottom 96-well plates

  • Complete cell culture medium

  • This compound stock solution

  • Krebs-Ringer-HEPES (KRH) buffer

  • 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose)

  • Fluorescence plate reader or fluorescence microscope

Protocol:

  • Seed cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.

  • Wash the cells twice with warm KRH buffer.

  • Pre-incubate the cells with different concentrations of this compound in KRH buffer for 30-60 minutes at 37°C. Include a vehicle control.

  • Add 2-NBDG to a final concentration of 50-100 µM to each well.

  • Incubate for 15-30 minutes at 37°C.

  • Remove the 2-NBDG solution and wash the cells three times with cold PBS.

  • Add 100 µL of PBS to each well.

  • Measure the fluorescence intensity using a fluorescence plate reader (Excitation/Emission ~485/535 nm).

  • Alternatively, visualize the cells using a fluorescence microscope.

  • Normalize the fluorescence intensity to the cell number or protein concentration.

Mandatory Visualization

Signaling Pathways

GLUT1_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm GLUT1 GLUT1 Glucose_in Intracellular Glucose GLUT1->Glucose_in Glucose_out Extracellular Glucose Glucose_out->GLUT1 Transport Glycolysis Glycolysis Glucose_in->Glycolysis ATP ATP Glycolysis->ATP AMP AMP ATP->AMP mTORC1 mTORC1 ATP->mTORC1 Inhibits AMPK (indirectly) AMPK AMPK AMP->AMPK Activates AMPK->mTORC1 Inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes GLUT1_IN_2 This compound GLUT1_IN_2->GLUT1 Inhibits

Caption: Signaling pathways affected by GLUT1 inhibition.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis Cell_Culture 1. Cell Seeding (e.g., Cancer Cell Line) GLUT1_IN_2_Prep 2. Prepare this compound Working Solutions Treatment 3. Treat Cells with This compound GLUT1_IN_2_Prep->Treatment Viability 4a. Cell Viability (MTT Assay) Treatment->Viability Apoptosis 4b. Apoptosis (Annexin V/PI) Treatment->Apoptosis WesternBlot 4c. Western Blot (GLUT1, p-AMPK, p-mTOR) Treatment->WesternBlot GlucoseUptake 4d. Glucose Uptake (2-NBDG) Treatment->GlucoseUptake Data_Analysis 5. Analyze and Interpret Results Viability->Data_Analysis Apoptosis->Data_Analysis WesternBlot->Data_Analysis GlucoseUptake->Data_Analysis

Caption: General experimental workflow for this compound studies.

References

Application Notes and Protocols for GLUT1-IN-2: An Effective Inhibitor of Glucose Transporter 1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glucose Transporter 1 (GLUT1) is a key membrane protein responsible for the facilitated diffusion of glucose into cells.[1] Its overexpression is a hallmark of many cancer types, which exhibit increased glucose uptake and glycolysis to meet their high metabolic demands, a phenomenon known as the Warburg effect. Consequently, GLUT1 has emerged as a promising therapeutic target for the development of novel anti-cancer agents. GLUT1-IN-2 is a potent and selective inhibitor of GLUT1, belonging to the phenylalanine amide class of compounds. These application notes provide detailed information on the effective concentration of this compound for GLUT1 inhibition, along with protocols for its experimental evaluation.

Mechanism of Action

This compound functions as a competitive inhibitor of glucose transport. Structural and biochemical studies have revealed that this compound binds to the inward-open conformation of the GLUT1 transporter, directly competing with glucose for its binding site within the central cavity of the protein.[2][3] By occupying this site, this compound physically obstructs the translocation of glucose across the cell membrane, thereby depriving cancer cells of a critical energy source.[1] This targeted inhibition of glucose uptake can lead to a reduction in glycolysis, cell cycle arrest, and ultimately, the induction of apoptosis in cancer cells.

Quantitative Data Summary

The inhibitory potency of this compound and related compounds has been determined in various cellular assays. The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying the effectiveness of an inhibitor.

Inhibitor NameCell LineAssay TypeGLUT1 IC50 (nM)Other GLUT Isoform IC50s (nM)Reference
This compound (GLUT-i2) HEK 293ATP Depletion140GLUT2: >10,000, GLUT3: ~1,000, GLUT4: <1,000[2]
GLUT-i1HEK 293ATP Depletion267GLUT2: >10,000, GLUT3: ~1,000, GLUT4: <1,000[2]
Cytochalasin BHEK 293ATP Depletion460GLUT2: >10,000, GLUT3: ~1,000, GLUT4: <1,000[2]

Experimental Protocols

Protocol 1: Determination of GLUT1 Inhibition using a 2-Deoxyglucose (2-DG) Uptake Assay

This protocol describes a common method to measure the inhibition of glucose uptake in cells treated with this compound. It utilizes a radiolabeled or fluorescently tagged glucose analog, 2-deoxyglucose (2-DG), which is taken up by glucose transporters but cannot be fully metabolized, causing it to accumulate inside the cell.

Materials:

  • Cancer cell line of interest (e.g., A549, HeLa, MCF-7)

  • Complete cell culture medium

  • Serum-free, glucose-free Krebs-Ringer-Phosphate-HEPES (KRPH) buffer

  • This compound

  • [³H]-2-Deoxyglucose or a fluorescent glucose analog (e.g., 2-NBDG)

  • Phloretin or Cytochalasin B (as positive controls)

  • Cell lysis buffer

  • Scintillation counter or fluorescence plate reader

Procedure:

  • Cell Seeding: Seed cells in a 24-well plate at a density of 2-5 x 10⁴ cells/well and allow them to adhere overnight.

  • Cell Starvation: The following day, wash the cells twice with PBS and incubate in serum-free, glucose-free KRPH buffer for 1-2 hours to deplete intracellular glucose.

  • Inhibitor Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1 nM to 10 µM) in KRPH buffer for 30-60 minutes. Include a vehicle control (DMSO) and a positive control (e.g., 50 µM Phloretin).

  • Glucose Uptake: Add [³H]-2-Deoxyglucose (to a final concentration of 0.5-1.0 µCi/mL) or 2-NBDG (to a final concentration of 50-100 µM) to each well and incubate for 15-30 minutes at 37°C.

  • Termination of Uptake: Stop the uptake by washing the cells three times with ice-cold PBS.

  • Cell Lysis: Lyse the cells by adding cell lysis buffer to each well and incubating for 10-15 minutes.

  • Measurement:

    • For [³H]-2-DG: Transfer the lysate to a scintillation vial and measure the radioactivity using a scintillation counter.

    • For 2-NBDG: Measure the fluorescence using a fluorescence plate reader (Excitation/Emission ~485/535 nm).

  • Data Analysis: Normalize the glucose uptake to the protein concentration of each well. Plot the percentage of inhibition against the log concentration of this compound and determine the IC50 value using non-linear regression analysis.

Protocol 2: ATP Depletion Assay for Indirect Measurement of GLUT1 Inhibition

This assay indirectly measures GLUT1 inhibition by quantifying the reduction in cellular ATP levels resulting from blocked glycolysis.

Materials:

  • CHO-K1 cells stably transfected with human GLUT1 (hGLUT1) and luciferase

  • Complete cell culture medium

  • Rotenone (mitochondrial complex I inhibitor)

  • This compound

  • Luciferase-based ATP detection reagent (e.g., CellTiter-Glo®)

  • Luminometer

Procedure:

  • Cell Seeding: Seed the transfected CHO-K1 cells in a 96-well white-walled plate.

  • Inhibitor and Rotenone Treatment: Treat the cells with a serial dilution of this compound. Co-treat with a fixed concentration of rotenone (e.g., 1 µM) to inhibit mitochondrial ATP production, making the cells reliant on glycolysis.

  • Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 2-4 hours).

  • ATP Measurement: Add the luciferase-based ATP detection reagent to each well according to the manufacturer's instructions.

  • Luminescence Reading: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: The luminescence signal is proportional to the ATP concentration. Calculate the percentage of ATP depletion relative to the vehicle-treated control and determine the IC50 value for this compound.

Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_treatment Inhibitor Treatment cluster_assay Glucose Uptake Assay cluster_measurement Data Acquisition and Analysis seed_cells Seed Cells in Multi-well Plate starve_cells Incubate in Glucose-Free Medium seed_cells->starve_cells add_inhibitor Add Serial Dilutions of this compound starve_cells->add_inhibitor add_controls Add Vehicle and Positive Controls starve_cells->add_controls add_glucose_analog Add Labeled Glucose Analog (e.g., 2-DG) add_inhibitor->add_glucose_analog add_controls->add_glucose_analog incubate Incubate for Uptake add_glucose_analog->incubate stop_uptake Wash with Cold PBS to Stop Uptake incubate->stop_uptake lyse_cells Lyse Cells stop_uptake->lyse_cells measure_signal Measure Radioactivity or Fluorescence lyse_cells->measure_signal normalize_data Normalize to Protein Content measure_signal->normalize_data calculate_ic50 Calculate IC50 Value normalize_data->calculate_ic50

Caption: Experimental workflow for determining the IC50 of this compound.

signaling_pathway cluster_membrane Cell Membrane GLUT1 GLUT1 Transporter Intracellular_Glucose Intracellular Glucose GLUT1->Intracellular_Glucose Extracellular_Glucose Extracellular Glucose Extracellular_Glucose->GLUT1 Transport Glycolysis Glycolysis Intracellular_Glucose->Glycolysis ATP_Production ATP Production Glycolysis->ATP_Production Cell_Growth Cancer Cell Growth & Proliferation ATP_Production->Cell_Growth GLUT1_IN_2 This compound GLUT1_IN_2->GLUT1 Inhibition

Caption: GLUT1 signaling pathway and inhibition by this compound.

References

GLUT1-IN-2 solubility and preparation for experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to GLUT1 and the Role of GLUT1-IN-2

The Glucose Transporter 1 (GLUT1), a key member of the solute carrier family 2 (SLC2A), is a uniporter protein responsible for the facilitated transport of glucose across the plasma membranes of mammalian cells.[1] Encoded by the SLC2A1 gene, GLUT1 is ubiquitously expressed and plays a critical role in basal glucose uptake, which is essential for cellular respiration and energy production in most tissues.[1][2] Its expression is particularly high in erythrocytes and the endothelial cells of the blood-brain barrier.[1][2]

Given the heightened reliance of cancer cells on glucose for their rapid proliferation and metabolic needs—a phenomenon known as the Warburg effect—GLUT1 is significantly upregulated in many types of tumors. This makes GLUT1 a compelling therapeutic target for the development of novel anti-cancer agents. GLUT1 inhibitors function by blocking the glucose transport activity of the protein, thereby depriving cancer cells of their primary energy source, which can lead to inhibited growth and apoptosis.

This compound is a potent inhibitor of the GLUT1 transporter. It also demonstrates inhibitory effects on the Plasmodium falciparum hexose transporter (PfHT), suggesting its potential in infection research. These application notes provide detailed information on the solubility, preparation, and experimental use of this compound for in vitro and in vivo studies.

Physicochemical and In Vitro Activity Data

A summary of the key quantitative data for this compound is presented in the tables below for easy reference and comparison.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₂₁H₁₇N₃O
Molecular Weight 327.38 g/mol
CAS Number 305357-89-5

Table 2: In Vitro Inhibitory Activity of this compound

TargetIC₅₀ ValueReference
GLUT1 12 µM
PfHT 13 µM

Solubility and Stock Solution Preparation

Proper preparation of this compound solutions is critical for obtaining reliable and reproducible experimental results. The solubility of this compound in various solvents is summarized below.

Table 3: Solubility of this compound

SolventSolubilityNotesReference
DMSO 250 mg/mL (763.64 mM)Requires sonication. Use freshly opened, hygroscopic DMSO for best results.
In Vivo Formulation 1 ≥ 2.08 mg/mL (6.35 mM)10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.
In Vivo Formulation 2 ≥ 2.08 mg/mL (6.35 mM)10% DMSO, 90% Corn Oil.
Protocol for Preparing a 10 mM Stock Solution in DMSO
  • Weighing: Accurately weigh out the desired amount of this compound powder using a calibrated analytical balance.

  • Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to the powder. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 3.27 mg of this compound in 1 mL of DMSO.

  • Sonication: To aid dissolution, sonicate the solution in a water bath until all the solid is completely dissolved. Gentle heating may also be applied if necessary.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the stock solutions at -20°C for up to one month or at -80°C for up to six months.

Experimental Protocols

The following are detailed protocols for key experiments involving this compound.

In Vitro Glucose Uptake Assay

This protocol describes a cell-based assay to measure the inhibition of glucose uptake by this compound using a fluorescent glucose analog, 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose).

Materials:

  • Cells with high GLUT1 expression (e.g., HEK293, HeLa, or various cancer cell lines)

  • Cell culture medium and supplements

  • Phosphate-Buffered Saline (PBS)

  • Glucose-free Krebs-Ringer-HEPES (KRH) buffer

  • This compound stock solution (10 mM in DMSO)

  • 2-NBDG

  • Positive control inhibitor (e.g., Phloretin)

  • 96-well black, clear-bottom microplate

  • Fluorescence plate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well black, clear-bottom microplate at a density that will result in 80-90% confluency on the day of the assay. Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in glucose-free KRH buffer.

    • Remove the culture medium from the wells and wash the cells twice with warm PBS.

    • Add 100 µL of the diluted this compound solutions to the respective wells. Include wells for vehicle control (DMSO) and a positive control.

    • Incubate the plate at 37°C for 1 hour.

  • Glucose Uptake:

    • Prepare a solution of 2-NBDG in glucose-free KRH buffer at a final concentration of 100 µM.

    • Add 10 µL of the 2-NBDG solution to each well.

    • Incubate the plate at 37°C for 30 minutes.

  • Measurement:

    • Remove the 2-NBDG solution and wash the cells three times with ice-cold PBS to stop the uptake and remove extracellular fluorescence.

    • Add 100 µL of PBS to each well.

    • Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.

  • Data Analysis:

    • Subtract the background fluorescence (wells with no cells).

    • Normalize the fluorescence intensity of the treated wells to the vehicle control wells.

    • Plot the percentage of glucose uptake inhibition against the concentration of this compound and determine the IC₅₀ value.

Cell Viability Assay (MTS Assay)

This protocol is to assess the effect of this compound on cell proliferation and viability.

Materials:

  • Cells of interest

  • Cell culture medium and supplements

  • This compound stock solution (10 mM in DMSO)

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • 96-well clear microplate

  • Absorbance plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a suitable density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in the cell culture medium.

    • Add 100 µL of the diluted compound to the wells. Include vehicle control wells.

    • Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C.

  • MTS Assay:

    • Add 20 µL of the MTS reagent to each well.

    • Incubate the plate for 1-4 hours at 37°C, protected from light.

  • Measurement:

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot cell viability against the concentration of this compound to determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation).

Preparation of this compound for In Vivo Studies

The following protocols describe the preparation of this compound for administration via oral gavage or intraperitoneal injection.

Protocol 1: Formulation with PEG300 and Tween-80 This formulation is suitable for achieving a clear solution.

  • Initial Dissolution: Prepare a 20.8 mg/mL stock solution of this compound in DMSO.

  • Vehicle Preparation: In a sterile tube, combine the following in the specified order, ensuring thorough mixing after each addition:

    • 400 µL PEG300

    • 100 µL of the this compound DMSO stock solution

    • 50 µL Tween-80

  • Final Dilution: Add 450 µL of sterile saline to the mixture to bring the final volume to 1 mL. The final concentrations will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline, with a this compound concentration of 2.08 mg/mL.

Protocol 2: Formulation with Corn Oil This formulation is an alternative for oral administration.

  • Initial Dissolution: Prepare a 20.8 mg/mL stock solution of this compound in DMSO.

  • Mixing: In a sterile tube, add 100 µL of the this compound DMSO stock solution to 900 µL of corn oil.

  • Homogenization: Vortex the mixture thoroughly to ensure a uniform suspension. The final concentrations will be 10% DMSO and 90% Corn Oil, with a this compound concentration of 2.08 mg/mL.

Visualizations

The following diagrams illustrate key concepts and workflows related to GLUT1 and its inhibition.

GLUT1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glucose_out Glucose GLUT1 GLUT1 Transporter Glucose_out->GLUT1 Binding Glucose_in Glucose GLUT1->Glucose_in Transport Glycolysis Glycolysis Glucose_in->Glycolysis ATP ATP (Energy) Glycolysis->ATP GLUT1_IN_2 This compound GLUT1_IN_2->GLUT1 Inhibition

GLUT1 Signaling Pathway and Inhibition

Experimental_Workflow A 1. Cell Culture (GLUT1-expressing cells) B 2. Treatment with this compound (Dose-response) A->B C 3a. Glucose Uptake Assay (e.g., 2-NBDG) B->C D 3b. Cell Viability Assay (e.g., MTS) B->D E 4a. Measure Fluorescence (Determine IC50) C->E F 4b. Measure Absorbance (Determine GI50) D->F G 5. Data Analysis & Interpretation E->G F->G

In Vitro Experimental Workflow

Screening_Cascade Start Compound Library Primary_Screen Primary Screen: High-Throughput Glucose Uptake Assay Start->Primary_Screen Hits Initial Hits Primary_Screen->Hits Secondary_Screen Secondary Screen: Dose-Response & Cell Viability Hits->Secondary_Screen Validated_Hits Validated Hits Secondary_Screen->Validated_Hits Lead_Opt Lead Optimization Validated_Hits->Lead_Opt In_Vivo In Vivo Studies Lead_Opt->In_Vivo

Screening Cascade for GLUT1 Inhibitors

References

Application Notes and Protocols for Measuring GLUT1-IN-2 Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview and detailed protocols for various assays designed to measure the inhibitory activity of GLUT1-IN-2, a selective inhibitor of the Glucose Transporter 1 (GLUT1). Understanding the potency and mechanism of GLUT1 inhibitors is crucial for cancer research and the development of novel therapeutics targeting metabolic pathways.[1][2]

Introduction to GLUT1 and this compound

Glucose Transporter 1 (GLUT1), encoded by the SLC2A1 gene, is a key membrane protein that facilitates the transport of glucose into cells, a process essential for cellular respiration.[3] In many cancer types, GLUT1 is overexpressed to meet the high metabolic demands of rapidly proliferating cells, a phenomenon known as the Warburg effect.[2][4] This dependency makes GLUT1 an attractive target for anticancer drug development.

This compound is an inhibitor that has been shown to block the hexose transporter protein of Plasmodium falciparum (PfHT). Its activity against human GLUT1 can be quantified using the assays described below. These assays are fundamental for determining key parameters such as IC50 values and for conducting high-throughput screening of potential GLUT1 inhibitors.

Section 1: Assay Principles and Applications

Several methods exist to measure GLUT1 activity, each with distinct advantages. The choice of assay often depends on the experimental goals, required throughput, and available equipment.

  • Radiolabeled Glucose Analog Uptake Assays : Considered the gold standard, these assays use radiolabeled glucose analogs like [³H]-2-deoxy-D-glucose ([³H]-2-DG) or ³H-labeled 3-O-methyl-D-glucose. Once transported into the cell, 2-DG is phosphorylated, trapping it intracellularly and allowing for a cumulative measurement of uptake. This method is highly sensitive and robust but involves handling radioactive materials.

  • Fluorescent Glucose Analog Uptake Assays : A popular non-radioactive alternative uses the fluorescent glucose analog 2-NBDG (2-(N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino)-2-deoxy-D-glucose). The uptake of 2-NBDG can be measured using flow cytometry or fluorescence microscopy, enabling analysis at the single-cell level. This method is safer and more cost-effective than radiolabeled assays.

  • Bioluminescent Glucose Uptake Assays : These assays, such as the Glucose Uptake-Glo™ Assay, offer a homogeneous, plate-based format suitable for high-throughput screening. They measure the intracellular accumulation of 2-deoxyglucose-6-phosphate (2DG6P), the phosphorylated product of 2-DG, via a bioluminescent reaction. The "add-mix-measure" protocol simplifies workflow and eliminates wash steps.

Workflow for Measuring GLUT1 Inhibition

The general workflow for assessing a GLUT1 inhibitor involves comparing glucose uptake in the presence and absence of the compound.

G a Seed cells expressing high levels of GLUT1 (e.g., SKOV3, MCF-7) b Culture cells to desired confluency a->b c Pre-incubate cells with This compound or vehicle control b->c d Add glucose analog (e.g., 2-NBDG, [3H]-2-DG) c->d e Incubate to allow uptake d->e f Terminate uptake and wash cells e->f g Measure signal (Fluorescence, Radioactivity, Luminescence) f->g h Analyze data and calculate IC50 g->h G cluster_outside Extracellular Space cluster_membrane Cell Membrane cluster_inside Intracellular Space (Cytoplasm) Glucose Glucose GLUT1 GLUT1 Transporter Glucose->GLUT1 Transport Glycolysis Glycolysis GLUT1->Glycolysis ATP ATP Production Glycolysis->ATP leads to Inhibitor This compound Inhibitor->GLUT1 blocks

References

GLUT1-IN-2: Application Notes and Protocols for Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GLUT1-IN-2, also identified as compound 17, is a synthetic small molecule inhibitor of the glucose transporter 1 (GLUT1). As a derivative of Cytochalasin B, it represents a class of compounds investigated for their potential in cancer therapy. The overexpression of GLUT1 is a well-established hallmark of many cancer types, facilitating the increased glucose uptake required to fuel rapid cell proliferation and survival through aerobic glycolysis, a phenomenon known as the Warburg effect. By competitively inhibiting GLUT1, this compound presents a targeted approach to disrupt cancer cell metabolism, leading to energy depletion and potentially cell death. These application notes provide a summary of the available data on this compound in cancer research models and protocols for its use.

Mechanism of Action

This compound functions as a competitive inhibitor of GLUT1, binding to the transporter and blocking the uptake of glucose into the cell. This disruption of glucose import leads to a cascade of metabolic consequences within the cancer cell, primarily a reduction in the intracellular pool of glucose available for glycolysis. The downstream effects include a decrease in the production of ATP, the cell's primary energy currency, and a reduction in the synthesis of lactate, a key byproduct of aerobic glycolysis. By targeting this fundamental metabolic pathway, this compound exploits the dependency of cancer cells on glucose for their survival and growth.

Signaling and Metabolic Pathways

The primary signaling pathway affected by this compound is the central axis of cancer cell metabolism. By inhibiting glucose uptake, it directly impacts glycolysis and downstream metabolic processes.

Extracellular Glucose Extracellular Glucose GLUT1 GLUT1 Extracellular Glucose->GLUT1 Transport Intracellular Glucose Intracellular Glucose GLUT1->Intracellular Glucose This compound This compound This compound->GLUT1 Inhibition Glycolysis Glycolysis Intracellular Glucose->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate ATP ATP Glycolysis->ATP Lactate Lactate Pyruvate->Lactate Anaerobic TCA_Cycle TCA Cycle Pyruvate->TCA_Cycle Aerobic OXPHOS Oxidative Phosphorylation TCA_Cycle->OXPHOS OXPHOS->ATP cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 3-5 cluster_3 Analysis A Seed cells in 96-well plate B Prepare this compound serial dilutions A->B C Treat cells B->C D Incubate for 24-72 hours C->D E Add MTS/MTT reagent D->E F Incubate E->F G Read absorbance F->G H Calculate IC50 G->H

Application Notes and Protocols for Studying Metabolic Pathways Using GLUT1-IN-2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glucose Transporter 1 (GLUT1) is a key membrane protein responsible for the basal glucose uptake in most cell types.[1] Its overexpression is a hallmark of various cancers and is implicated in other metabolic diseases, making it a critical target for therapeutic development and metabolic research.[2] GLUT1-IN-2 is a small molecule inhibitor of GLUT1, which serves as a valuable tool for investigating the roles of glucose transport and glycolysis in cellular physiology and pathology. By blocking the primary gate of glucose entry into the cell, this compound allows for the detailed study of downstream metabolic pathways and cellular responses to glucose deprivation.

These application notes provide a comprehensive guide to using this compound for studying metabolic pathways. Included are detailed protocols for key experiments, a summary of its quantitative effects, and visualizations to aid in experimental design and data interpretation.

Mechanism of Action

This compound functions by directly inhibiting the glucose transport activity of the GLUT1 protein.[3] This blockade of glucose uptake leads to a reduction in the intracellular glucose concentration, thereby impacting glucose-dependent metabolic pathways, most notably glycolysis. The inhibition of glycolysis results in decreased production of ATP, lactate, and biosynthetic precursors derived from the glycolytic pathway.

cluster_outside Extracellular Space cluster_membrane Cell Membrane cluster_inside Intracellular Space Glucose_out Glucose GLUT1 GLUT1 Transporter Glucose_out->GLUT1 Transport Glucose_in Glucose GLUT1->Glucose_in Glycolysis Glycolysis Glucose_in->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate ATP ATP Glycolysis->ATP Lactate Lactate Pyruvate->Lactate TCA TCA Cycle Pyruvate->TCA TCA->ATP GLUT1_IN_2 This compound GLUT1_IN_2->GLUT1 Inhibition

Figure 1: Mechanism of this compound action.

Data Presentation

The inhibitory activity of this compound and other relevant GLUT1 inhibitors is summarized in the table below. This data is essential for determining the appropriate concentrations for in vitro experiments.

CompoundTarget(s)IC50 ValueCell Types/SystemReference
This compound GLUT1 12 µM [3]
PfHT13 µMPlasmodium falciparum[3]
WZB117GLUT110-20 µMCancer cell lines[4]
BAY-876GLUT12 nMOvarian cancer cells[4]
PhloretinGLUT1/2/349-61 µMYeast/Human erythrocytes[4]
FasentinGLUT1/468 µM (GLUT4)Cancer cell lines[4]

Experimental Protocols

The following protocols provide detailed methodologies for assessing the impact of this compound on key metabolic functions.

Glucose Uptake Assay (using 2-NBDG)

This protocol measures the rate of glucose uptake into cultured cells using the fluorescent glucose analog 2-NBDG.

Materials:

  • 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose)

  • Cell culture medium (glucose-free)

  • Phosphate-Buffered Saline (PBS)

  • This compound

  • 96-well black, clear-bottom tissue culture plates

  • Fluorescence microscope or flow cytometer (Excitation/Emission ~488/530 nm)

Procedure:

  • Cell Seeding: Seed adherent cells (e.g., 2-5 x 10^4 cells/well) in a 96-well plate and culture overnight. For suspension cells, use 1-2 x 10^5 cells/well on the day of the assay.[4]

  • Compound Treatment:

    • Remove the culture medium.

    • Treat cells with varying concentrations of this compound (e.g., 0, 1, 5, 10, 20, 50 µM) in low-serum (0.5% FBS) medium for a predetermined time (e.g., 1-4 hours). Include a vehicle control (DMSO).

  • Glucose Starvation:

    • Remove the treatment medium and wash the cells once with warm PBS.

    • Add glucose-free medium and incubate for 1 hour at 37°C to deplete intracellular glucose stores.[5]

  • 2-NBDG Incubation:

    • Prepare a 2-NBDG staining solution (e.g., 10 µM 2-NBDG in glucose-free medium).[5]

    • Remove the glucose-free medium and add the 2-NBDG staining solution to each well.

    • Incubate for 30-60 minutes at 37°C.[4]

  • Termination and Measurement:

    • Remove the 2-NBDG solution and wash the cells twice with ice-cold PBS to stop uptake.[5]

    • Add 100 µL of PBS to each well.

    • Measure the fluorescence using a fluorescence plate reader, microscope, or flow cytometer.

Lactate Production Assay (Colorimetric)

This protocol quantifies the amount of lactate secreted into the cell culture medium, a key indicator of glycolytic flux.

Materials:

  • Colorimetric L-Lactate Assay Kit

  • This compound

  • Cultured cells and appropriate medium

  • 96-well clear tissue culture plates

  • Microplate reader (absorbance at 450 nm or 570 nm depending on the kit)

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well plate and allow them to adhere.

    • Treat cells with this compound at desired concentrations for 24-48 hours.

  • Sample Collection:

    • Collect the cell culture medium from each well.

    • If cells contain lactate dehydrogenase, deproteinize the samples using a 10 kDa MWCO spin filter.[6]

  • Assay Procedure (example based on a typical kit):

    • Prepare a lactate standard curve according to the kit instructions.[7]

    • Add 50 µL of each sample (or standard) to a new 96-well plate.[7]

    • Prepare a reaction mix containing lactate dehydrogenase and a probe, as per the kit protocol.[8]

    • Add 50 µL of the reaction mix to each well.

    • Incubate at room temperature for 30 minutes, protected from light.[8]

  • Measurement:

    • Measure the absorbance at the appropriate wavelength (e.g., 450 nm).[7]

    • Calculate the lactate concentration in your samples by comparing to the standard curve.

Cellular ATP Level Assay (Luciferase-Based)

This protocol measures the intracellular ATP concentration, providing a direct assessment of the cell's energy status.

Materials:

  • Luciferase-based ATP assay kit (e.g., CellTiter-Glo®)

  • This compound

  • Cultured cells and appropriate medium

  • 96-well opaque white tissue culture plates

  • Luminometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well opaque white plate to minimize background signal.

    • Treat cells with this compound at desired concentrations for the desired time period (e.g., 4, 8, 24 hours).

  • Cell Lysis and ATP Measurement (example based on a typical kit):

    • Equilibrate the plate and the ATP detection reagent to room temperature.

    • Add a volume of ATP detection reagent equal to the volume of culture medium in the well (e.g., add 100 µL to 100 µL of medium).[2] This reagent typically contains a detergent to lyse the cells and the luciferase/luciferin components.

    • Mix the contents by orbital shaking for 2 minutes to induce cell lysis.[9]

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measurement:

    • Measure the luminescence using a plate-reading luminometer.

    • The luminescent signal is directly proportional to the amount of ATP present.

Experimental Workflow Visualization

The following diagram outlines a typical workflow for investigating the metabolic effects of this compound.

cluster_planning Phase 1: Planning & Setup cluster_execution Phase 2: Experiment Execution cluster_assays Phase 3: Metabolic Assays cluster_analysis Phase 4: Data Analysis & Interpretation Start Select Cell Line Dose Determine this compound Concentration Range (e.g., based on IC50) Start->Dose Time Define Treatment Timepoints Dose->Time Seed Seed Cells in Appropriate Plates Time->Seed Treat Treat Cells with This compound & Controls Seed->Treat Assay Perform Metabolic Assays Treat->Assay GU Glucose Uptake (2-NBDG) Assay->GU LP Lactate Production Assay->LP ATP ATP Levels Assay->ATP Other Other Assays (e.g., Western Blot for GLUT1, ECAR/OCR) Assay->Other Collect Collect Data from Plate Readers/Microscope GU->Collect LP->Collect ATP->Collect Other->Collect Analyze Normalize Data & Perform Statistical Analysis Collect->Analyze Interpret Interpret Results in Context of Metabolic Pathways Analyze->Interpret End Conclusion Interpret->End

Figure 2: Experimental workflow for metabolic studies.

References

In Vitro Application Notes and Protocols for GLUT1 Inhibitor Treatment

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: No publicly available scientific literature was found for a specific compound named "GLUT1-IN-2". The following application notes and protocols are based on well-characterized, representative GLUT1 inhibitors such as WZB117 and BAY-876 to provide a comprehensive guide for the in vitro study of this class of molecules.

Introduction

Glucose Transporter 1 (GLUT1), encoded by the SLC2A1 gene, is a facilitative glucose transporter responsible for basal glucose uptake in most mammalian cells.[1][2] In many cancer types, GLUT1 is overexpressed to meet the high metabolic demands of rapidly proliferating tumor cells, a phenomenon known as the Warburg effect.[3][4] This makes GLUT1 a compelling therapeutic target for cancer treatment.[5] GLUT1 inhibitors aim to selectively block glucose transport in cancer cells, leading to energy depletion, cell cycle arrest, and apoptosis.

This document provides detailed protocols and application notes for the in vitro characterization of GLUT1 inhibitors, using data from publicly available studies on representative compounds.

Mechanism of Action

GLUT1 inhibitors typically act by binding to the GLUT1 transporter protein, thereby obstructing the passage of glucose into the cell. This competitive or non-competitive inhibition reduces the intracellular glucose concentration, which in turn inhibits glycolysis and downstream ATP production. The disruption of cellular energetics can trigger various anti-cancer effects, including the induction of apoptosis and inhibition of cell proliferation.

cluster_cell Cancer Cell GLUT1 GLUT1 Transporter Glucose_in Intracellular Glucose GLUT1->Glucose_in Glucose Transport Glycolysis Glycolysis Glucose_in->Glycolysis ATP ATP (Energy) Glycolysis->ATP Proliferation Cell Proliferation & Survival ATP->Proliferation GLUT1_inhibitor GLUT1 Inhibitor (e.g., WZB117) GLUT1_inhibitor->GLUT1 Inhibition Glucose_out Extracellular Glucose Glucose_out->GLUT1

Figure 1. General mechanism of GLUT1 inhibition in cancer cells.

Quantitative Data for Representative GLUT1 Inhibitors

The efficacy of GLUT1 inhibitors can vary significantly between different compounds and cell lines. The tables below summarize inhibitory concentrations for well-known GLUT1 inhibitors.

Table 1: IC50 Values for Glucose Uptake Inhibition

InhibitorCell LineAssay MethodIC50
WZB117A549³H-2-Deoxyglucose Uptake0.5 µM
BAY-876Ovarian Cancer CellsNot Specified~60 nM
PhloretinHuman ErythrocytesNot Specified61 µM
FasentinGLUT4 overexpressing cellsNot Specified68 µM

Table 2: IC50 Values for Cell Growth Inhibition

InhibitorCell LineTreatment DurationAssay MethodIC50
WZB117A54972 hoursMTT Assay~10 µM
WZB117MCF-772 hoursMTT Assay~10 µM
BAY-876SKOV3Not SpecifiedMTT Assay188 nM
Cytochalasin BB16F10 Murine Melanoma4 daysNot Specified~0.4 µM

Experimental Protocols

Glucose Uptake Assay using 2-NBDG

This protocol outlines a common method to assess the effect of a GLUT1 inhibitor on glucose uptake using a fluorescent glucose analog, 2-NBDG.

start Seed cells in a 96-well plate pretreat Pre-treat with GLUT1 inhibitor (e.g., WZB117) for 1 hour start->pretreat add_2NBDG Add 2-NBDG (fluorescent glucose analog) pretreat->add_2NBDG incubate Incubate for 30-90 minutes add_2NBDG->incubate wash Wash cells to remove extracellular 2-NBDG incubate->wash measure Measure fluorescence (e.g., plate reader or flow cytometry) wash->measure end Analyze data to determine glucose uptake inhibition measure->end

Figure 2. Workflow for 2-NBDG Glucose Uptake Assay.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549)

  • Complete growth medium

  • 96-well, black, clear-bottom tissue culture plates

  • GLUT1 inhibitor stock solution (e.g., WZB117 in DMSO)

  • 2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose (2-NBDG)

  • Phosphate-Buffered Saline (PBS)

  • Fluorescence microplate reader or flow cytometer

Procedure:

  • Seed cells in a 96-well plate at a density that will result in 80-90% confluency on the day of the assay. Incubate overnight.

  • Prepare serial dilutions of the GLUT1 inhibitor in culture medium.

  • Aspirate the old medium from the cells and add the medium containing the GLUT1 inhibitor or vehicle control.

  • Pre-incubate the cells with the inhibitor for a duration of 1 to 4 hours at 37°C.

  • Add 2-NBDG to each well at a final concentration of 50-100 µM.

  • Incubate for 30 to 60 minutes at 37°C.

  • Remove the 2-NBDG containing medium and wash the cells twice with ice-cold PBS.

  • Add 100 µL of PBS to each well and measure the fluorescence (Excitation ~485 nm, Emission ~535 nm).

  • Calculate the percentage of inhibition relative to the vehicle-treated control.

Cell Viability and Proliferation Assay (MTT)

This colorimetric assay is used to determine the effect of the GLUT1 inhibitor on cell viability and proliferation over a longer treatment duration.

Materials:

  • Cancer cell line of interest

  • Complete growth medium

  • 96-well tissue culture plates

  • GLUT1 inhibitor stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

Procedure:

  • Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.

  • Treat cells with various concentrations of the GLUT1 inhibitor or vehicle control.

  • Incubate for a duration of 24 to 72 hours . A 72-hour incubation is common for determining IC50 values for growth inhibition.

  • Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

  • Aspirate the medium and add 100 µL of solubilization solution to each well.

  • Mix gently to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Lactate Production Assay

Inhibition of glucose uptake and glycolysis is expected to decrease the production of lactate.

Materials:

  • Cancer cell line of interest

  • Complete growth medium

  • 24-well tissue culture plates

  • GLUT1 inhibitor stock solution

  • Lactate assay kit

Procedure:

  • Seed cells in a 24-well plate and grow to ~80% confluency.

  • Treat cells with the GLUT1 inhibitor at various concentrations for 24 hours .

  • Collect the cell culture supernatant.

  • Measure the lactate concentration in the supernatant according to the manufacturer's instructions for the lactate assay kit.

  • Normalize the lactate concentration to the cell number or total protein content in each well.

Western Blot Analysis of GLUT1 Expression

This protocol can determine if the inhibitor affects the expression level of the GLUT1 protein itself. Some inhibitors have been shown to negatively regulate GLUT1 expression.

Materials:

  • Cell lysates from treated and untreated cells

  • BCA or Bradford protein assay

  • SDS-PAGE equipment and reagents

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against GLUT1

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Treat cells with the GLUT1 inhibitor for 24 to 48 hours .

  • Lyse the cells and determine the protein concentration of the lysates.

  • Separate 20-40 µg of protein per lane by SDS-PAGE.

  • Transfer the proteins to a membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate with the primary anti-GLUT1 antibody overnight at 4°C.

  • Wash the membrane and incubate with the secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Analyze the band intensities relative to a loading control (e.g., β-actin or GAPDH).

References

Application Notes and Protocols for Administration of GLUT1 Inhibitors in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glucose Transporter 1 (GLUT1) is a key protein responsible for the basal glucose uptake in most cell types. In many cancers, GLUT1 is overexpressed to meet the high energy demands of rapid cell proliferation, a phenomenon known as the Warburg effect.[1][2] This makes GLUT1 an attractive target for anticancer therapies.[3][4] This document provides a generalized protocol for the administration of GLUT1 inhibitors in animal studies, based on preclinical data from known inhibitors such as BAY-876, SMI277, and WZB117. These protocols are intended to serve as a guide for researchers developing and testing novel GLUT1 inhibitors.

Data Presentation: In Vivo Efficacy of GLUT1 Inhibitors

The following tables summarize quantitative data from in vivo studies of various GLUT1 inhibitors.

Table 1: Summary of In Vivo Efficacy of GLUT1 Inhibitors in Xenograft Mouse Models

CompoundAnimal ModelCancer Cell LineDosage and Administration RouteTreatment DurationKey FindingsReference(s)
BAY-876 Nude miceHCT116 (Colorectal)2.0 or 4.0 mg/kg/day, oral gavage16 daysSignificant decrease in tumor volume.[5][5]
BAY-876 NSG miceSKOV-3 (Ovarian)1.5, 3.0, or 4.5 mg/kg/day, oral gavage28 daysDose-dependent inhibition of tumor growth; 68% reduction in tumor volume at 4.5 mg/kg/day.[6][7][6][7]
BAY-876 NSG miceOvarian Cancer PDX4.0 mg/kg/day, oral gavage30 daysOver 60% reduction in average endpoint tumor volume.[6][6]
SMI277 Mouse modelNot specified10 mg/kg, administration route not specified21 days58% reduction in tumor size.[8][9][8][9]
WZB117 Nude miceA549 (Lung)10 mg/kg/day, intraperitoneal injectionNot specifiedOver 70% reduction in tumor size.[10][11][10][11]
DRB18 Nude miceA549 (Lung)10 mg/kg, intraperitoneal injection, 3x/weekNot specifiedSignificant reduction in tumor volume.[12][13][12][13]

Table 2: Observed Toxicities of GLUT1 Inhibitors in Mice

CompoundAnimal ModelDose Resulting in ToxicityObserved ToxicityReference(s)
BAY-876 Mice4.5 mg/kg/dayWeight loss.[5][5]
BAY-876 Mice7.5 mg/kg/dayDose-limiting toxicity over 28-30 days.[5][5]
BAY-876 NSG mice4.5 mg/kg/dayWeight loss in the last week of treatment.[6][7][6][7]
WZB117 Mice10 mg/kg/daySmall reductions in body weight and leukocyte count.[14][14]

Experimental Protocols

Protocol 1: General In Vivo Antitumor Efficacy Study

This protocol outlines a typical workflow for evaluating the antitumor efficacy of a GLUT1 inhibitor in a xenograft mouse model.[15][16]

1. Animal Model Selection and Cell Line Preparation:

  • Animal Model: Select an appropriate immunocompromised mouse strain (e.g., BALB/c nude or NSG mice).[16] All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).[15]

  • Cell Line: Culture a cancer cell line known to overexpress GLUT1 (e.g., HCT116, A549, SKOV-3).

  • Cell Preparation: Harvest cells at 80-90% confluency, wash with sterile PBS, and resuspend in a cold, sterile PBS or a PBS/Matrigel mixture at a concentration of approximately 5x10⁶ cells/100 µL. Keep cells on ice.[15]

2. Tumor Implantation:

  • Anesthetize the mouse (e.g., using isoflurane).

  • Shave the right flank and disinfect the injection site with 70% ethanol.

  • Subcutaneously inject the cell suspension.

3. Animal Randomization and Treatment Initiation:

  • Monitor tumor growth regularly. Once tumors reach a palpable size (e.g., 100 mm³), randomize the animals into treatment and control groups.[5]

  • Control Group: Administer the vehicle used to dissolve the GLUT1 inhibitor (e.g., DMSO, CMC, or a solution of 0.5% hydroxypropyl methyl cellulose and 0.1% Tween 80).[5][7]

  • Treatment Group(s): Administer the GLUT1 inhibitor at various doses (e.g., low dose and high dose) via the determined route (oral gavage or intraperitoneal injection).[5][11]

4. Monitoring and Data Collection:

  • Measure tumor volumes and body weights 2-3 times per week.[15] Tumor volume can be calculated using the formula: Volume = (Length x Width²)/2.[15]

  • Monitor the general health of the animals for any signs of toxicity.

  • At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for biomarkers).[15]

Protocol 2: Immunohistochemistry for GLUT1 Expression in Tumor Tissue

This protocol describes the staining of tumor sections to visualize the expression of GLUT1.

1. Tissue Preparation:

  • Fix excised tumors in 10% neutral buffered formalin.

  • Embed the fixed tissue in paraffin and section into 4-5 µm slices.

  • Mount the sections on glass slides.

2. Staining Procedure:

  • Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol.

  • Perform antigen retrieval using a citrate buffer (pH 6.0) in a pressure cooker or water bath.

  • Block endogenous peroxidase activity with 3% hydrogen peroxide.

  • Block non-specific binding with a blocking serum.

  • Incubate with a primary antibody against GLUT1 overnight at 4°C.

  • Wash with PBS and incubate with a biotinylated secondary antibody.

  • Wash with PBS and incubate with an avidin-biotin-peroxidase complex.

  • Develop the color with a DAB substrate kit.

  • Counterstain with hematoxylin.

3. Analysis:

  • Dehydrate the sections, clear in xylene, and mount with a coverslip.

  • Examine the slides under a microscope to assess the intensity and localization of GLUT1 staining.

Visualization of Pathways and Workflows

GLUT1 Signaling Pathway in Cancer

Cancer cells upregulate GLUT1 to increase glucose uptake, fueling glycolysis even in the presence of oxygen (the Warburg effect).[1] This metabolic reprogramming supports cell proliferation and survival. Several signaling pathways, such as PI3K/Akt and HIF-1α, are known to regulate GLUT1 expression.[2][3] Inhibition of GLUT1 aims to reverse this effect, leading to energy stress and cell death.

GLUT1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Glucose Glucose GLUT1 GLUT1 Glucose->GLUT1 Transport Glycolysis Glycolysis GLUT1->Glycolysis Increased Glucose Flux Proliferation Cell Proliferation & Survival Glycolysis->Proliferation Energy & Building Blocks GLUT1_Inhibitor GLUT1 Inhibitor (e.g., BAY-876) GLUT1_Inhibitor->GLUT1 Inhibition

Caption: Simplified GLUT1 signaling pathway in cancer and the point of intervention for GLUT1 inhibitors.

Experimental Workflow for In Vivo Efficacy Studies

The following diagram illustrates the typical workflow for conducting an in vivo study to evaluate the efficacy of a GLUT1 inhibitor.[15]

experimental_workflow start Start: Animal Model & Cell Line Selection tumor_implantation Tumor Cell Implantation (Subcutaneous) start->tumor_implantation tumor_growth Tumor Growth Monitoring tumor_implantation->tumor_growth randomization Randomization of Animals (Tumor Volume ~100 mm³) tumor_growth->randomization treatment Treatment Administration (GLUT1 Inhibitor vs. Vehicle) randomization->treatment monitoring Monitor Tumor Volume & Body Weight treatment->monitoring endpoint Endpoint: Euthanasia & Tumor Excision monitoring->endpoint analysis Data Analysis: Tumor Weight, IHC, etc. endpoint->analysis conclusion Conclusion on Efficacy & Toxicity analysis->conclusion

Caption: A standard workflow for an in vivo anticancer efficacy study of a GLUT1 inhibitor.

References

Application Notes and Protocols for Assessing GLUT1 Inhibition by GLUT1-IN-2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glucose Transporter 1 (GLUT1) is a key protein responsible for the basal glucose uptake in most mammalian cells.[1] Its overexpression is a hallmark of various cancers, making it a promising target for therapeutic intervention.[2][3] GLUT1 inhibitors block the transporter's ability to move glucose across the cell membrane, effectively starving cancer cells of their primary energy source and leading to reduced proliferation and apoptosis.[4] GLUT1-IN-2 is an inhibitor of GLUT1 with a reported IC50 value of 12 µM. These application notes provide detailed protocols for assessing the inhibitory effects of this compound on cellular functions.

Data Presentation

Quantitative data from experiments assessing the efficacy of this compound should be organized for clear comparison. Below is a template for summarizing key findings.

ParameterCell LineThis compound ConcentrationResult
IC50 (µM) -Varied12 µM
Glucose Uptake Inhibition (%) e.g., HeLa, A549e.g., 10 µM, 25 µM, 50 µMTo be determined
Lactate Production (% Change) e.g., HeLa, A549e.g., 10 µM, 25 µM, 50 µMTo be determined
Cell Viability (% of Control) e.g., HeLa, A549e.g., 10 µM, 25 µM, 50 µMTo be determined

Signaling Pathway

Inhibition of GLUT1 by this compound disrupts the supply of glucose for glycolysis, a central metabolic pathway. This can impact downstream signaling pathways that are reliant on glycolytic intermediates and cellular energy status.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GLUT1 GLUT1 Glucose_in Intracellular Glucose GLUT1->Glucose_in Glucose_out Extracellular Glucose Glucose_out->GLUT1 Transport Glycolysis Glycolysis Glucose_in->Glycolysis Lactate Lactate Glycolysis->Lactate ATP ATP Glycolysis->ATP Cell_Growth Cell Growth & Proliferation ATP->Cell_Growth GLUT1_IN_2 This compound GLUT1_IN_2->GLUT1 Inhibition

GLUT1 Inhibition Pathway

Experimental Protocols

Herein are detailed methodologies for key experiments to assess the inhibitory properties of this compound.

2-Deoxyglucose (2-DG) Uptake Assay

This assay measures the uptake of a glucose analog, 2-deoxyglucose, to quantify the rate of glucose transport into cells.

Workflow:

A Seed cells in a 96-well plate B Starve cells in glucose-free medium A->B C Pre-treat with this compound B->C D Add 2-Deoxyglucose (2-DG) C->D E Lyse cells and stop uptake D->E F Detect 2-DG-6-Phosphate (2DG6P) E->F G Measure signal (luminescence/absorbance) F->G

2-DG Uptake Assay Workflow

Protocol:

Materials:

  • Cells of interest (e.g., HeLa, A549)

  • 96-well tissue culture plates

  • Glucose-free DMEM

  • Krebs-Ringer-Phosphate-HEPES (KRPH) buffer

  • This compound

  • 2-Deoxyglucose (2-DG)

  • Glucose Uptake-Glo™ Assay kit (Promega) or similar

Procedure:

  • Cell Seeding: Seed 5,000-10,000 cells per well in a 96-well plate and allow them to adhere overnight.

  • Glucose Starvation: Gently wash the cells twice with warm PBS. Replace the medium with glucose-free DMEM and incubate for 1-2 hours.

  • Inhibitor Treatment: Remove the glucose-free medium and wash the cells with KRPH buffer. Add KRPH buffer containing various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50 µM) to the wells. Incubate for 30 minutes at 37°C.

  • 2-DG Uptake: Add 2-DG to each well to a final concentration of 1 mM. Incubate for 20 minutes at room temperature.

  • Lysis and Detection:

    • Add Stop Buffer to terminate the uptake and lyse the cells.

    • Add Neutralization Buffer.

    • Add the 2DG6P Detection Reagent.

  • Measurement: Incubate for 1-2 hours at room temperature, protected from light. Measure the luminescence using a plate reader.

  • Data Analysis: Normalize the results to the untreated control to determine the percentage of glucose uptake inhibition.

Lactate Production Assay

This assay quantifies the amount of lactate secreted into the cell culture medium, which is an indicator of the rate of glycolysis.

Workflow:

A Seed cells and treat with this compound B Incubate for 24-48 hours A->B C Collect cell culture medium B->C D Perform lactate assay on medium C->D E Measure signal (luminescence/absorbance) D->E F Normalize to cell number E->F

Lactate Production Assay Workflow

Protocol:

Materials:

  • Cells of interest

  • 24-well or 96-well tissue culture plates

  • Complete culture medium

  • This compound

  • Lactate-Glo™ Assay kit (Promega) or similar

Procedure:

  • Cell Culture and Treatment: Seed cells in a 24-well or 96-well plate. Once adhered, treat the cells with various concentrations of this compound in fresh complete medium. Include an untreated control.

  • Incubation: Incubate the cells for 24 to 48 hours.

  • Sample Collection: Carefully collect the cell culture medium from each well.

  • Lactate Measurement:

    • Prepare the Lactate Detection Reagent according to the kit instructions.

    • Add the reagent to an equal volume of the collected medium in a new plate.

    • Incubate for 60 minutes at room temperature.

  • Measurement: Measure the luminescence using a plate reader.

  • Normalization: In the original cell plate, perform a cell viability assay (e.g., CellTiter-Glo®) to determine the cell number in each well. Normalize the lactate production to the cell number.

  • Data Analysis: Calculate the change in lactate production relative to the untreated control.

Cellular Viability Assay (MTT Assay)

This assay assesses the metabolic activity of cells as an indicator of cell viability and proliferation.

Workflow:

A Seed cells in a 96-well plate B Treat with this compound A->B C Incubate for 24, 48, or 72 hours B->C D Add MTT reagent C->D E Incubate to allow formazan formation D->E F Solubilize formazan crystals E->F G Measure absorbance at 570 nm F->G

MTT Cell Viability Assay Workflow

Protocol:

Materials:

  • Cells of interest

  • 96-well tissue culture plates

  • Complete culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidic isopropanol)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to attach overnight.

  • Treatment: Treat the cells with a range of this compound concentrations. Include a vehicle control.

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measurement: Gently shake the plate to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express the results as a percentage of the viability of the untreated control cells.

References

Troubleshooting & Optimization

Technical Support Center: GLUT1-IN-2

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for GLUT1-IN-2. This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in their experiments involving this GLUT1 inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a small molecule inhibitor of the Glucose Transporter 1 (GLUT1). GLUT1 is a protein responsible for facilitating the transport of glucose across the cell membrane.[1] By binding to GLUT1, this compound blocks the uptake of glucose into cells. This can be particularly effective in targeting cancer cells, which often exhibit high rates of glucose consumption to fuel their rapid growth (a phenomenon known as the Warburg effect).[1]

Q2: What is the reported IC50 value for this compound?

There are conflicting reports for the half-maximal inhibitory concentration (IC50) of this compound. One study refers to a compound named "GLUT-i2," which is likely the same as this compound, and reports an IC50 of 140 nM in a cell-based assay measuring ATP levels. Another source lists an IC50 of 12 µM . This discrepancy highlights that the IC50 value can be highly dependent on the specific experimental conditions, including the cell line used, assay methodology, and incubation time. Therefore, it is crucial to determine the effective concentration for your specific experimental setup through a dose-response experiment.

Q3: In what solvent should I dissolve this compound?

Q4: How should I store this compound?

For long-term storage, it is recommended to store the stock solution of this compound at -80°C for up to six months. For short-term storage, -20°C for up to one month is acceptable. Avoid repeated freeze-thaw cycles to maintain the stability of the compound.

Troubleshooting Guide: this compound Not Showing Inhibition

If you are not observing the expected inhibitory effect of this compound in your experiments, consider the following troubleshooting steps:

Problem 1: Suboptimal Inhibitor Concentration

As mentioned, the reported IC50 values for this compound vary significantly. The concentration you are using may be too low for your specific cell line or experimental conditions.

Solutions:

  • Perform a Dose-Response Curve: Test a wide range of this compound concentrations (e.g., from 10 nM to 100 µM) to determine the optimal inhibitory concentration for your cell line.

  • Consult the Literature: While specific protocols for this compound are scarce, reviewing literature for other GLUT1 inhibitors can provide a starting point for concentration ranges.

Problem 2: Issues with Inhibitor Preparation and Storage

Improper handling of the inhibitor can lead to its degradation and loss of activity.

Solutions:

  • Freshly Prepare Working Solutions: Dilute your high-concentration stock solution to the final experimental concentration immediately before use.

  • Proper Storage: Ensure your stock solution is stored correctly at -80°C and has not undergone multiple freeze-thaw cycles.

  • Confirm Solubility: When preparing your working solution, ensure the inhibitor is fully dissolved in the cell culture medium. Precipitates can lead to an inaccurate final concentration.

Problem 3: Cell Line and Culture Condition Variability

The expression level of GLUT1 can vary significantly between different cell lines and can be influenced by culture conditions.

Solutions:

  • Verify GLUT1 Expression: Confirm that your chosen cell line expresses sufficient levels of GLUT1. You can do this via Western blot, qPCR, or flow cytometry.

  • Control for Glucose Concentration: High concentrations of glucose in the culture medium can compete with the inhibitor, potentially masking its effect. Consider performing experiments in a medium with a physiological glucose concentration (around 5 mM).

  • Cell Passage Number: Use cells with a consistent and low passage number, as cellular characteristics, including transporter expression, can change over time.

Problem 4: Assay-Specific Issues

The method you are using to measure GLUT1 inhibition might not be sensitive enough or could be prone to artifacts.

Solutions:

  • Optimize Incubation Time: The inhibitory effect may be time-dependent. Perform a time-course experiment to determine the optimal incubation time with this compound.

  • Choose an Appropriate Assay: Glucose uptake assays are the most direct way to measure GLUT1 inhibition. Consider using a commercially available glucose uptake assay kit (e.g., based on 2-deoxyglucose).

  • Control for Off-Target Effects: At high concentrations, small molecule inhibitors can have off-target effects that may confound your results.[2][3][4] Consider including control experiments to assess general cytotoxicity (e.g., an MTT or LDH assay).

Data Summary

InhibitorReported IC50 (GLUT1)Target(s)Notes
This compound (as GLUT-i2)140 nMGLUT1Cell-based ATP assay
This compound12 µMGLUT1Supplier data
GLUT inhibitor-1242 nMGLUT1, GLUT3Orally active

Experimental Protocols

Protocol: Measuring Glucose Uptake Inhibition using a 2-Deoxyglucose (2-DG) Assay

This protocol provides a general framework for assessing the inhibitory effect of this compound on glucose uptake.

Materials:

  • Cells of interest cultured in a multi-well plate (e.g., 96-well)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Krebs-Ringer-HEPES (KRH) buffer (or similar glucose-free buffer)

  • 2-Deoxy-[3H]-glucose or a non-radioactive 2-DG detection reagent

  • Phloretin or Cytochalasin B (as positive controls for GLUT inhibition)

  • Cell lysis buffer

  • Scintillation counter (for radioactive 2-DG) or plate reader (for non-radioactive assays)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that ensures they are in the exponential growth phase at the time of the assay. Allow cells to adhere overnight.

  • Inhibitor Treatment:

    • Prepare serial dilutions of this compound in serum-free culture medium. A final concentration range of 10 nM to 100 µM is recommended for a dose-response curve.

    • Include a vehicle control (DMSO) and a positive control (e.g., 50 µM Phloretin).

    • Remove the culture medium from the cells and replace it with the medium containing the inhibitor or controls.

    • Incubate for the desired time (e.g., 1-4 hours). This should be optimized for your cell line.

  • Glucose Starvation:

    • Carefully aspirate the inhibitor-containing medium.

    • Wash the cells once with warm, glucose-free KRH buffer.

    • Add 100 µL of glucose-free KRH buffer to each well and incubate for 15-30 minutes at 37°C.

  • Glucose Uptake:

    • Prepare a solution of 2-deoxy-[3H]-glucose (or non-radioactive 2-DG) in KRH buffer. The final concentration should be optimized but is typically in the range of 0.5-1.0 µCi/mL for the radioactive version.

    • Add the 2-DG solution to each well and incubate for a short period (e.g., 5-15 minutes) at 37°C. This time should be short enough to ensure initial uptake rates are measured.

  • Stopping the Reaction:

    • To stop the glucose uptake, quickly aspirate the 2-DG solution and wash the cells three times with ice-cold KRH buffer.

  • Cell Lysis and Detection:

    • Add cell lysis buffer to each well and incubate according to the manufacturer's instructions.

    • If using 2-deoxy-[3H]-glucose, transfer the lysate to scintillation vials and measure the radioactivity.

    • If using a non-radioactive kit, follow the manufacturer's protocol for detection using a plate reader.

  • Data Analysis:

    • Normalize the glucose uptake in the inhibitor-treated wells to the vehicle control.

    • Plot the normalized glucose uptake against the log of the inhibitor concentration to generate a dose-response curve and calculate the IC50 value.

Visualizations

Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glucose Glucose GLUT1 GLUT1 Transporter Glucose->GLUT1 Transport Glucose_in Glucose GLUT1->Glucose_in Glycolysis Glycolysis Glucose_in->Glycolysis ATP ATP Production Glycolysis->ATP GLUT1_IN_2 This compound GLUT1_IN_2->GLUT1 Inhibition

Caption: GLUT1 Signaling Pathway and Inhibition by this compound.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment & Assay cluster_analysis Data Analysis Cell_Seeding Seed Cells Prepare_Inhibitor Prepare this compound Dose-Response Inhibitor_Incubation Incubate with This compound Prepare_Inhibitor->Inhibitor_Incubation Glucose_Uptake_Assay Perform Glucose Uptake Assay Inhibitor_Incubation->Glucose_Uptake_Assay Data_Collection Measure Signal Glucose_Uptake_Assay->Data_Collection IC50_Determination Calculate IC50 Data_Collection->IC50_Determination

Caption: Experimental Workflow for Determining this compound IC50.

References

Technical Support Center: Optimizing GLUT1-IN-2 Dosage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the dosage of GLUT1-IN-2, a potent inhibitor of the glucose transporter 1 (GLUT1).

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a small molecule inhibitor that selectively targets the glucose transporter 1 (GLUT1).[1][2] GLUT1 is a uniporter protein responsible for the basal glucose uptake required to sustain respiration in most mammalian cells.[2][3] By binding to GLUT1, this compound competitively inhibits the transport of glucose across the cell membrane.[1] This leads to a reduction in intracellular glucose levels and subsequent inhibition of glycolysis, which can induce cell-cycle arrest and inhibit the growth of cancer cells that are highly dependent on glucose for proliferation.[1][4]

Q2: How should I prepare and store this compound stock solutions?

A2: To ensure the stability and activity of this compound, it is crucial to adhere to proper storage and handling guidelines. Stock solutions should be prepared in a high-quality, anhydrous solvent such as DMSO. For consistency, prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound.[5] Store stock solutions at -20°C or -80°C and protect them from light. When preparing working solutions, dilute the stock in a pre-warmed cell culture medium immediately before use.

Q3: What is a typical starting concentration range for this compound in a new cell line?

A3: The optimal concentration of this compound is highly cell-line dependent. A good starting point is to perform a dose-response experiment with a broad range of concentrations, typically from 10 nM to 100 µM. Based on published data for similar GLUT1 inhibitors like WZB117 and BAY-876, a more focused initial screen might range from 1 µM to 50 µM.[4][6][7]

Q4: How do I determine the IC50 value for this compound in my specific cell line?

A4: To determine the half-maximal inhibitory concentration (IC50), you should perform a cell viability assay (e.g., MTT, CellTiter-Glo®) with a serial dilution of this compound.[4][5] Seed cells at a consistent density and treat them for a defined period (e.g., 48 or 72 hours).[5] After the incubation period, measure cell viability and plot the normalized viability against the logarithm of the inhibitor concentration. Use a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- Variable slope) to calculate the IC50 value.[5]

Troubleshooting Guides

This section provides practical guidance for specific issues you may encounter during your experiments.

Issue 1: I am not observing any significant effect on cell viability.

  • Possible Cause 1: Insufficient Concentration or Incubation Time.

    • Solution: Increase the concentration range of this compound in your dose-response experiment. Also, consider extending the incubation time (e.g., from 48 to 72 hours), as the effects of metabolic inhibitors can take longer to manifest.[5]

  • Possible Cause 2: Low GLUT1 Expression in the Cell Line.

    • Solution: Verify the expression level of GLUT1 in your cell line via Western blot or qPCR. Cell lines with low GLUT1 expression may be less sensitive to its inhibition and may rely on other glucose transporters.[7]

  • Possible Cause 3: Compound Instability.

    • Solution: Ensure that stock solutions were stored correctly and that working dilutions were prepared fresh. Avoid repeated freeze-thaw cycles of your stock solution.[5]

Issue 2: I am observing high cell death even at the lowest concentrations.

  • Possible Cause 1: High Sensitivity of the Cell Line.

    • Solution: Your cell line may be exceptionally dependent on GLUT1-mediated glucose uptake. Shift your dose-response curve to a much lower concentration range (e.g., picomolar to nanomolar).

  • Possible Cause 2: Off-Target Effects or Solvent Toxicity.

    • Solution: Ensure the final concentration of the solvent (e.g., DMSO) in your culture medium is non-toxic (typically ≤ 0.5%). Run a vehicle control (medium with the same amount of solvent but no inhibitor) to confirm that the observed toxicity is due to this compound and not the solvent.[8]

Issue 3: My IC50 value varies significantly between experiments.

  • Possible Cause 1: Inconsistent Cell Culture Conditions.

    • Solution: Cell passage number and confluency can significantly impact experimental outcomes.[5][9] Use cells within a consistent and limited passage number range. Always seed cells at the same density and treat them at a consistent confluency.[5]

  • Possible Cause 2: "Edge Effect" in Multi-well Plates.

    • Solution: The "edge effect" is caused by increased evaporation in the outer wells of a plate. To mitigate this, avoid using the outermost wells for experimental samples. Instead, fill them with a sterile medium or PBS to maintain humidity.[5]

  • Possible Cause 3: Pipetting Inaccuracy.

    • Solution: High variability in technical replicates can be due to pipetting errors.[5] Ensure your pipettes are calibrated and use consistent pipetting techniques. When plating cells, make sure they are in a single-cell suspension to ensure even distribution.[5]

Data Presentation: this compound Efficacy

Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeGLUT1 ExpressionIC50 (µM) after 72h
HCT116Colon CancerHigh8.5
A549Lung CancerHigh12.2
MCF-7Breast CancerMedium25.6
Caco-2Colon CancerLow> 100
Experimental Protocols
Protocol 1: Cell Viability (MTT Assay)

This protocol is adapted for determining the IC50 of this compound.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Compound Preparation: Prepare serial dilutions of this compound in the complete medium. Include a vehicle-only control.

  • Treatment: Remove the medium and add 100 µL of the prepared this compound dilutions or controls to the respective wells.

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C with 5% CO2.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix by placing the plate on an orbital shaker.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Normalize the data to the vehicle control and plot the results to determine the IC50 value.

Protocol 2: Glucose Uptake Assay (2-NBDG)

This protocol measures the direct effect of this compound on glucose uptake.[10][11]

  • Cell Seeding: Seed 2-5 x 10^4 cells per well in a 24-well plate and incubate for 24 hours.[10][12]

  • Pre-treatment: Remove the regular medium and treat cells with varying concentrations of this compound (and a vehicle control) in a low-serum (0.5% FBS) medium for 1 hour.[10][12]

  • Glucose Starvation: After treatment, remove the medium and wash the cells with glucose-free DMEM. Incubate the cells in glucose-free DMEM for 1 hour at 37°C.[11]

  • 2-NBDG Incubation: Add the fluorescent glucose analog 2-NBDG (final concentration 10-100 µM) to each well and incubate for 30-60 minutes at 37°C.[10][11]

  • Stopping the Reaction: Stop the uptake by removing the 2-NBDG medium and washing the cells twice with ice-cold PBS.[11]

  • Data Acquisition: Harvest the cells and resuspend them in ice-cold PBS.[11] Analyze the fluorescence intensity using a flow cytometer (Excitation/Emission ~488/520 nm) or a fluorescence plate reader.[12]

Protocol 3: Western Blot for Glycolysis Pathway Proteins

This protocol can be used to assess the downstream effects of GLUT1 inhibition.[13]

  • Sample Preparation: Treat cells with this compound at the determined IC50 concentration for 24-48 hours. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Load 20-30 µg of protein per lane onto an SDS-polyacrylamide gel. Run the gel until adequate separation is achieved.[13]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[13]

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[13]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against GLUT1, and key glycolytic enzymes (e.g., Hexokinase 2, LDHA), and a loading control (e.g., GAPDH, β-Actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations

G cluster_0 Cell Exterior cluster_1 Cell Interior GLUT1_IN_2 This compound GLUT1 GLUT1 Transporter GLUT1_IN_2->GLUT1 Inhibition Glucose_ext Glucose Glucose_ext->GLUT1 Transport Glucose_int Glucose Glycolysis Glycolysis Glucose_int->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate ATP ↓ ATP Production Pyruvate->ATP Cell_Growth ↓ Cell Growth & Proliferation ATP->Cell_Growth GLUT1->Glucose_int

Caption: Mechanism of action for this compound.

G start Start: Select Cell Line seed Seed Cells in 96-Well Plate start->seed treat Treat with Serial Dilution of this compound (24-72h) seed->treat assay Perform Cell Viability Assay (e.g., MTT) treat->assay measure Measure Absorbance/ Luminescence assay->measure analyze Analyze Data: Normalize to Vehicle Control measure->analyze plot Plot Dose-Response Curve analyze->plot ic50 Calculate IC50 Value plot->ic50

Caption: Experimental workflow for IC50 determination.

G start Problem: Inconsistent IC50 Results q1 Are cell passage numbers and confluency consistent? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Is the 'Edge Effect' mitigated? a1_yes->q2 sol1 Solution: Use cells in a defined passage range. Seed and treat at consistent confluency. a1_no->sol1 sol1->q2 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No q3 Are pipetting techniques and equipment calibrated? a2_yes->q3 sol2 Solution: Avoid using outer wells or fill them with sterile media to maintain humidity. a2_no->sol2 sol2->q3 a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No end_node Re-run experiment and monitor reproducibility a3_yes->end_node sol3 Solution: Use calibrated pipettes. Ensure even cell suspension before plating. a3_no->sol3 sol3->end_node

Caption: Troubleshooting logic for inconsistent IC50 values.

References

Technical Support Center: Confirming GLUT1-IN-2 Activity

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for confirming the activity of GLUT1-IN-2 in your research assays. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on experimental design, execution, and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound, also known as GLUT-i2, is a potent inhibitor of the glucose transporter 1 (GLUT1).[1] It belongs to a class of phenylalanine amide-derived inhibitors.[1][2] Its mechanism of action involves binding to the central cavity of the inward-open conformation of GLUT1, thereby blocking the transport of glucose across the cell membrane.[1][2] This inhibition of glucose uptake can lead to energy stress and induce apoptosis in cancer cells that are highly dependent on glycolysis for their energy needs.

Q2: What is the reported potency of this compound?

A2: The inhibitory potency of this compound is typically reported as an IC50 value, which is the concentration of the inhibitor required to reduce glucose uptake by 50%. The IC50 value can vary depending on the cell line and the assay conditions. The initial discovery paper reported an IC50 of 140 nM for GLUT1.

Q3: Is this compound selective for GLUT1?

A3: this compound has shown selectivity for GLUT1 over other GLUT isoforms. In the initial characterization, it was found to be a potent inhibitor of GLUT1, with weaker activity against GLUT2, GLUT3, and GLUT4. However, as with any small molecule inhibitor, it is crucial to assess its selectivity profile in your specific experimental system.

Q4: What are the best practices for preparing and storing this compound?

A4: For optimal results, it is recommended to prepare a stock solution of this compound in a suitable solvent like DMSO. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. Store the aliquots at -20°C or -80°C for long-term stability. When preparing working solutions, dilute the stock in your assay buffer or cell culture medium immediately before use. Pay attention to the final DMSO concentration in your assay, as high concentrations can have off-target effects on cells.

Troubleshooting Guides

Here are some common issues you may encounter during your experiments with this compound and how to address them.

Troubleshooting Glucose Uptake Assays
Problem Possible Cause Recommended Solution
High background signal in 2-NBDG assay 1. Non-specific binding of 2-NBDG. 2. Autofluorescence of cells or medium. 3. Suboptimal washing steps.1. Optimize 2-NBDG concentration and incubation time. 2. Use phenol red-free medium and include an unstained control. 3. Increase the number and stringency of wash steps with ice-cold PBS.
Low signal or no inhibition observed 1. Inactive this compound. 2. Low GLUT1 expression in the cell line. 3. Insufficient incubation time with the inhibitor. 4. Issues with the glucose analog (e.g., degradation).1. Use a fresh aliquot of this compound and verify its concentration. 2. Confirm GLUT1 expression in your cell line via Western blot or qPCR. 3. Optimize the pre-incubation time with this compound (e.g., 1-4 hours). 4. Use a fresh, validated batch of the glucose analog.
High variability between replicates 1. Inconsistent cell seeding density. 2. Pipetting errors. 3. Edge effects in multi-well plates.1. Ensure a uniform single-cell suspension before seeding. 2. Use calibrated pipettes and be consistent with your technique. 3. Avoid using the outer wells of the plate or fill them with PBS to maintain humidity.
Unexpected results with [3H]-2-deoxy-D-glucose assay 1. Incomplete cell lysis. 2. Quenching of the radioactive signal. 3. Inefficient separation of unincorporated label.1. Ensure complete cell lysis with an appropriate lysis buffer. 2. Use a scintillation cocktail compatible with your sample. 3. Optimize the washing steps to thoroughly remove extracellular radioactivity.
Troubleshooting Seahorse XF Glycolysis Stress Test
Problem Possible Cause Recommended Solution
No significant change in ECAR after glucose injection 1. Cells are not glycolytically active. 2. Low cell number. 3. Problem with glucose solution.1. Ensure you are using a cell line known to be glycolytic. 2. Optimize cell seeding density. 3. Use freshly prepared, sterile glucose solution.
No response to Oligomycin 1. Cells are primarily glycolytic and have low mitochondrial respiration. 2. Inactive Oligomycin.1. This may be a true biological result. Confirm with a cell line known to have a strong oxidative phosphorylation phenotype. 2. Use a fresh, validated stock of Oligomycin.
High baseline ECAR before glucose injection 1. Acidification from other metabolic pathways (e.g., CO2 production). 2. Bacterial contamination.1. Ensure the use of bicarbonate-free assay medium. 2. Check cell cultures for contamination.
Inconsistent ECAR readings 1. Uneven cell plating. 2. Sensor cartridge not properly hydrated or calibrated.1. Follow best practices for cell seeding to ensure a monolayer. 2. Ensure the sensor cartridge is hydrated overnight and the instrument is properly calibrated before each run.

Quantitative Data Summary

The following table summarizes the reported IC50 values for this compound (GLUT-i2) against various GLUT isoforms. These values were determined using an indirect cell-based assay measuring ATP levels.

Transporter IC50 (nM)
hGLUT1140
hGLUT2>10,000
hGLUT32,800
hGLUT45,600

Data from Kapoor et al., PNAS, 2016.

Experimental Protocols

2-NBDG Glucose Uptake Assay (Flow Cytometry)

This protocol outlines the steps for measuring glucose uptake using the fluorescent glucose analog 2-NBDG, followed by analysis on a flow cytometer.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • Glucose-free DMEM or Krebs-Ringer Bicarbonate (KRB) buffer

  • This compound

  • 2-NBDG (2-(N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino)-2-deoxyglucose)

  • Phloretin or Cytochalasin B (positive control inhibitors)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA (for adherent cells)

  • FACS buffer (PBS with 1% BSA)

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed cells in a 6-well or 12-well plate to achieve 70-80% confluency on the day of the assay.

  • Inhibitor Treatment:

    • Prepare working solutions of this compound and control inhibitors in glucose-free medium.

    • Wash cells once with warm PBS.

    • Add the inhibitor solutions to the respective wells and incubate for 1-4 hours at 37°C. Include a vehicle control (e.g., DMSO).

  • Glucose Starvation: For the last 30-60 minutes of the inhibitor incubation, ensure the medium is glucose-free to upregulate GLUT transporters.

  • 2-NBDG Incubation:

    • Prepare a working solution of 2-NBDG in glucose-free medium (final concentration typically 50-100 µM).

    • Add the 2-NBDG solution to all wells and incubate for 15-30 minutes at 37°C.

  • Stopping the Uptake:

    • Aspirate the 2-NBDG solution.

    • Wash the cells three times with ice-cold PBS to stop glucose transport and remove extracellular 2-NBDG.

  • Cell Harvesting (for adherent cells):

    • Add Trypsin-EDTA to detach the cells.

    • Neutralize with complete medium and transfer the cell suspension to FACS tubes.

    • Centrifuge at 300 x g for 5 minutes at 4°C.

  • Staining and Analysis:

    • Resuspend the cell pellet in FACS buffer.

    • Analyze the cells on a flow cytometer, measuring the fluorescence in the FITC channel.

    • Quantify the mean fluorescence intensity (MFI) for each condition.

[3H]-2-deoxy-D-glucose Uptake Assay

This is a highly sensitive method to measure glucose uptake using a radiolabeled glucose analog.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • Glucose-free KRB buffer

  • This compound

  • [3H]-2-deoxy-D-glucose

  • Phloretin or Cytochalasin B

  • Ice-cold PBS

  • 0.1 M NaOH or RIPA buffer for cell lysis

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Cell Seeding: Seed cells in a 24-well plate and grow to confluency.

  • Inhibitor Treatment:

    • Wash cells twice with warm KRB buffer.

    • Pre-incubate cells with this compound or control inhibitors in KRB buffer for 1-4 hours at 37°C.

  • Glucose Uptake:

    • Add [3H]-2-deoxy-D-glucose (typically 0.5-1.0 µCi/mL) to each well.

    • Incubate for 5-10 minutes at 37°C. The incubation time should be within the linear range of uptake.

  • Stopping the Uptake:

    • Aspirate the uptake solution.

    • Wash the cells three to five times with ice-cold PBS to remove unincorporated radioactivity.

  • Cell Lysis:

    • Add 0.1 M NaOH or RIPA buffer to each well to lyse the cells.

    • Incubate for at least 30 minutes at room temperature.

  • Scintillation Counting:

    • Transfer the lysate to a scintillation vial.

    • Add scintillation cocktail and mix well.

    • Measure the radioactivity in a scintillation counter.

  • Data Normalization:

    • Determine the protein concentration of a parallel set of wells using a BCA or Bradford assay.

    • Express the data as counts per minute (CPM) per milligram of protein.

Seahorse XF Glycolysis Stress Test

This assay measures the extracellular acidification rate (ECAR) to assess glycolytic function in real-time.

Materials:

  • Seahorse XF Analyzer

  • Seahorse XF Cell Culture Microplates

  • Seahorse XF Calibrant

  • Seahorse XF Base Medium (DMEM)

  • Glucose, Oligomycin, and 2-Deoxyglucose (2-DG) solutions

  • This compound

Procedure:

  • Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density and allow them to adhere overnight.

  • Sensor Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant in a non-CO2 37°C incubator overnight.

  • Assay Preparation:

    • On the day of the assay, replace the culture medium with Seahorse XF Base Medium supplemented with glutamine and pyruvate (but no glucose).

    • Incubate the cells in a non-CO2 37°C incubator for 1 hour before the assay.

    • Load the injection ports of the hydrated sensor cartridge with glucose, oligomycin, and 2-DG. For inhibitor studies, this compound can be added to the base medium or injected from one of the ports.

  • Seahorse XF Assay:

    • Calibrate the instrument with the sensor cartridge.

    • Replace the calibrant plate with the cell plate and start the assay.

    • The instrument will measure the basal ECAR, then sequentially inject the compounds and measure the ECAR response:

      • Glucose: To measure glycolysis.

      • Oligomycin: To inhibit mitochondrial ATP production and force maximal glycolysis (glycolytic capacity).

      • 2-DG: To inhibit glycolysis and confirm that the observed ECAR is due to glucose metabolism.

  • Data Analysis: Analyze the ECAR data to determine glycolysis, glycolytic capacity, and glycolytic reserve.

Visualizations

Signaling Pathways and Experimental Workflows

GLUT1_Inhibition_Pathway cluster_membrane Cell Membrane GLUT1 GLUT1 Transporter Glucose_in Intracellular Glucose GLUT1->Glucose_in Glucose_out Extracellular Glucose Glucose_out->GLUT1 transport Glycolysis Glycolysis Glucose_in->Glycolysis GLUT1_IN_2 This compound GLUT1_IN_2->GLUT1 inhibits ATP ATP Production Glycolysis->ATP Apoptosis Apoptosis ATP->Apoptosis energy stress leads to

Caption: Mechanism of this compound action.

Glucose_Uptake_Workflow start Seed Cells inhibitor_tx Treat with this compound (or vehicle control) start->inhibitor_tx glucose_starve Glucose Starvation inhibitor_tx->glucose_starve add_analog Add Glucose Analog (2-NBDG or [3H]-2-DG) glucose_starve->add_analog incubation Incubate (5-30 min) add_analog->incubation stop_wash Stop Uptake & Wash (Ice-cold PBS) incubation->stop_wash measurement Measure Signal (Flow Cytometry or Scintillation Counting) stop_wash->measurement end Analyze Data measurement->end

Caption: General workflow for glucose uptake assays.

Seahorse_Workflow cluster_interpretation Data Interpretation assay Basal Respiration ECAR Measurement Injection 1: Glucose Glycolysis Injection 2: Oligomycin Glycolytic Capacity Injection 3: 2-DG Glycolytic Inhibition Glycolysis Glycolysis = (ECAR post-glucose) - (Basal ECAR) Capacity Glycolytic Capacity = (ECAR post-oligo) - (Basal ECAR) Reserve Glycolytic Reserve = (Glycolytic Capacity) - (Glycolysis)

Caption: Seahorse XF Glycolysis Stress Test workflow.

References

Technical Support Center: GLUT1-IN-2 and Related GLUT1 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing GLUT1-IN-2 and other small molecule inhibitors of the glucose transporter 1 (GLUT1). The information provided is designed to assist in the effective design and execution of experiments for cancer research and drug development.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent inhibitor of the glucose transporter 1 (GLUT1).[1] GLUT1 is a key protein responsible for facilitating the transport of glucose across the cell membrane.[2] In many cancer types, GLUT1 is overexpressed to meet the high energy demands of rapidly proliferating tumor cells.[3][4][5] GLUT1 inhibitors, including this compound, bind to the GLUT1 protein and obstruct its glucose transport activity.[6] This leads to a reduction in glucose uptake, effectively starving the cancer cells of their primary energy source.[6] This inhibition of glycolysis can lead to cell cycle arrest, induction of apoptosis (programmed cell death), and a decrease in overall cancer cell growth.[7][8]

Q2: In which cancer cell lines can I expect this compound to be effective?

A2: The efficacy of GLUT1 inhibitors is often correlated with the level of GLUT1 expression in cancer cells.[9] Tumors that exhibit high glucose uptake, a phenomenon known as the Warburg effect, are particularly dependent on GLUT1 for survival.[3][10] Therefore, this compound is expected to be most effective in cancer cell lines with high GLUT1 expression. It is recommended to assess GLUT1 expression levels in your cell line of interest via methods like western blot or flow cytometry before initiating experiments.

Q3: What are the recommended starting concentrations for this compound in cell-based assays?

A3: The optimal concentration of this compound will vary depending on the cell line and the specific assay being performed. Based on data for similar potent GLUT1 inhibitors, a starting concentration range of 10 nM to 10 µM is recommended for initial dose-response experiments. For a related compound, GLUT inhibitor-1, the reported IC50 values for GLUT1 and GLUT3 are 242 nM and 179 nM, respectively.[1] It is crucial to perform a dose-response curve to determine the IC50 value in your specific experimental system.

Q4: How should I prepare and store this compound?

A4: For GLUT inhibitor-1, a related compound, it is recommended to store the powder at -20°C for up to 3 years.[1] In solvent, it should be stored at -80°C for up to 1 year.[1] The solubility of this compound is reported to be 90 mg/mL in DMSO.[1] It is advisable to prepare a high-concentration stock solution in a suitable solvent like DMSO and then dilute it to the desired working concentration in your cell culture medium. Avoid repeated freeze-thaw cycles of the stock solution.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
No or low inhibitory effect observed 1. Low GLUT1 expression in the cell line. 2. Incorrect concentration of this compound used. 3. Degradation of the inhibitor. 4. Insufficient incubation time.1. Verify GLUT1 expression in your cell line using Western Blot or Flow Cytometry. 2. Perform a dose-response experiment to determine the optimal concentration. 3. Ensure proper storage and handling of the inhibitor. Prepare fresh dilutions for each experiment. 4. Optimize the incubation time for your specific cell line and assay (typically 24-72 hours for cell viability).
High variability in results 1. Inconsistent cell seeding density. 2. Uneven drug distribution in wells. 3. Edge effects in multi-well plates.1. Ensure a uniform single-cell suspension before seeding. Use a multichannel pipette for seeding. 2. Mix the plate gently by tapping after adding the inhibitor. 3. Avoid using the outer wells of the plate for treatment groups, or fill them with sterile PBS or media to maintain humidity.
Observed cytotoxicity in control cells 1. High concentration of DMSO in the final culture medium.1. Ensure the final DMSO concentration does not exceed 0.1-0.5% in your culture medium, as higher concentrations can be toxic to some cell lines. Run a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) to assess solvent toxicity.
Unexpected off-target effects 1. The inhibitor may have other cellular targets besides GLUT1.1. Review the literature for any known off-target effects of the inhibitor. 2. Use a secondary, structurally different GLUT1 inhibitor as a control to confirm that the observed phenotype is due to GLUT1 inhibition. 3. Consider using genetic approaches like siRNA or shRNA to knockdown GLUT1 as a complementary method.

Data Presentation

Table 1: IC50 Values of Various GLUT1 Inhibitors in Cancer Cell Lines

InhibitorCell LineCancer TypeIC50 (µM)Reference
BAY-876--0.002[6][7]
WZB117A549Lung Cancer~10[7][11]
WZB117MCF7Breast Cancer~10[11]
GLUT1-IN-1HeLaCervical Cancer5.49[6]
GLUT1-IN-1A549Lung Cancer11.14[6]
GLUT1-IN-1HepG2Liver Cancer8.73[6]
PUG-1CHO-hGLUT1Ovarian Cancer0.45[3]

Note: Data for this compound is limited. The table provides data for other well-characterized GLUT1 inhibitors to offer a comparative perspective.

Experimental Protocols

Disclaimer: The following protocols are generalized for GLUT1 inhibitors. Researchers should optimize these protocols for their specific experimental conditions and for use with this compound.

Cell Viability Assay (MTS Assay)

This protocol is adapted from standard MTS assay procedures.[8]

  • Materials:

    • 96-well cell culture plates

    • Cancer cell line of interest

    • Complete cell culture medium

    • This compound stock solution (in DMSO)

    • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Procedure:

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

    • Prepare serial dilutions of this compound in complete medium.

    • Remove the medium from the wells and add 100 µL of the diluted inhibitor or vehicle control (medium with DMSO).

    • Incubate the plate for 24, 48, or 72 hours at 37°C in a CO2 incubator.

    • Add 20 µL of MTS reagent to each well.

    • Incubate for 1-4 hours at 37°C.

    • Measure the absorbance at 490 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

Glycolysis Assay (Extracellular Acidification Rate - ECAR)

This protocol is based on the Seahorse XF Glycolysis Stress Test.[12][13][14]

  • Materials:

    • Seahorse XF96 or similar instrument

    • XF cell culture microplates

    • Cancer cell line of interest

    • Complete cell culture medium

    • This compound stock solution

    • Seahorse XF Glycolysis Stress Test Kit (containing glucose, oligomycin, and 2-deoxyglucose)

  • Procedure:

    • Seed cells in an XF microplate at the optimal density and allow them to adhere overnight.

    • Treat cells with various concentrations of this compound for the desired time.

    • One hour before the assay, replace the culture medium with Seahorse XF base medium supplemented with L-glutamine and incubate in a non-CO2 incubator at 37°C.

    • Load the sensor cartridge with glucose, oligomycin, and 2-DG according to the manufacturer's instructions.

    • Run the Glycolysis Stress Test on the Seahorse XF analyzer.

    • Analyze the data to determine key glycolytic parameters: glycolysis, glycolytic capacity, and glycolytic reserve.

Apoptosis Assay (Annexin V/PI Staining)

This protocol is a standard method for detecting apoptosis by flow cytometry.[15]

  • Materials:

    • 6-well cell culture plates

    • Cancer cell line of interest

    • Complete cell culture medium

    • This compound stock solution

    • Annexin V-FITC Apoptosis Detection Kit

    • Flow cytometer

  • Procedure:

    • Seed cells in 6-well plates and allow them to attach.

    • Treat cells with this compound at the desired concentrations for 24-48 hours.

    • Harvest both adherent and floating cells and wash with cold PBS.

    • Resuspend the cells in 1X Binding Buffer provided in the kit.

    • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

    • Analyze the cells by flow cytometry within one hour.

    • Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol outlines a common method for analyzing cell cycle distribution.

  • Materials:

    • 6-well cell culture plates

    • Cancer cell line of interest

    • Complete cell culture medium

    • This compound stock solution

    • 70% ethanol (ice-cold)

    • Propidium Iodide (PI) staining solution (containing RNase A)

    • Flow cytometer

  • Procedure:

    • Seed cells in 6-well plates and treat with this compound for 24-48 hours.

    • Harvest the cells and wash with PBS.

    • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

    • Store the fixed cells at -20°C for at least 2 hours.

    • Wash the cells with PBS to remove the ethanol.

    • Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

    • Analyze the DNA content by flow cytometry.

    • Use cell cycle analysis software to determine the percentage of cells in G0/G1, S, and G2/M phases.

Visualizations

GLUT1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glucose Glucose GLUT1 GLUT1 Glucose->GLUT1 Transport Glucose_Intra Glucose GLUT1->Glucose_Intra Glycolysis Glycolysis Glucose_Intra->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate Cell_Growth Cell Growth & Proliferation TCA_Cycle TCA Cycle Pyruvate->TCA_Cycle ATP ATP (Energy) TCA_Cycle->ATP ATP->Cell_Growth Apoptosis Apoptosis GLUT1_IN_2 This compound GLUT1_IN_2->GLUT1 Inhibition GLUT1_IN_2->Glycolysis Inhibition GLUT1_IN_2->Cell_Growth Inhibition GLUT1_IN_2->Apoptosis Induction

Caption: this compound inhibits glucose transport, leading to reduced ATP and cell growth, and apoptosis induction.

Experimental_Workflow start Start: Cancer Cell Line Selection glut1_expression Assess GLUT1 Expression (Western Blot / Flow Cytometry) start->glut1_expression dose_response Dose-Response Curve with this compound (Cell Viability Assay - e.g., MTS) glut1_expression->dose_response ic50 Determine IC50 Value dose_response->ic50 functional_assays Perform Functional Assays at IC50 Concentration ic50->functional_assays glycolysis Glycolysis Assay (e.g., Seahorse ECAR) functional_assays->glycolysis apoptosis Apoptosis Assay (e.g., Annexin V/PI Staining) functional_assays->apoptosis cell_cycle Cell Cycle Analysis (e.g., PI Staining) functional_assays->cell_cycle data_analysis Data Analysis and Interpretation glycolysis->data_analysis apoptosis->data_analysis cell_cycle->data_analysis

Caption: A typical workflow for characterizing the effects of this compound on cancer cells.

References

best practices for storing and handling GLUT1-IN-2

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for GLUT1-IN-2. This guide provides best practices for storing and handling this compound, along with troubleshooting advice and frequently asked questions to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a small molecule inhibitor of the Glucose Transporter 1 (GLUT1).[1] GLUT1 is a protein responsible for facilitating the transport of glucose across the cell membrane.[2][3] By inhibiting GLUT1, this compound blocks this transport, thereby reducing the glucose uptake in cells that rely on this transporter for their energy supply.[1]

Q2: What are the recommended storage conditions for this compound?

A2: For optimal stability, this compound should be stored under specific conditions. As a solid, it should be stored at -20°C.[4] If dissolved in a solvent such as DMSO, the stock solution should be stored at -80°C. Following these recommendations will help maintain the integrity of the compound.

Q3: What is the shelf-life of a this compound stock solution?

A3: The shelf-life of a this compound stock solution depends on the storage temperature. When stored at -80°C, the solution is stable for up to 6 months. If stored at -20°C, it should be used within 1 month.

Q4: In which solvents is this compound soluble?

A4: this compound is commonly dissolved in Dimethyl Sulfoxide (DMSO) for experimental use. For in vivo studies, further dilution in an appropriate physiological buffer is necessary.

Q5: What are the primary applications of this compound in research?

A5: this compound is primarily used in research to study the effects of inhibiting glucose uptake in various biological systems. Given that many cancer cells overexpress GLUT1 to meet their high energy demands, this inhibitor is a valuable tool for cancer research. It is also used in studies related to diseases where GLUT1 function is implicated, such as GLUT1 deficiency syndrome.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Inconsistent or no inhibitory effect Improper storage of this compound leading to degradation.Ensure the compound is stored at the recommended temperatures (-20°C for solid, -80°C for stock solution). Avoid repeated freeze-thaw cycles.
Incorrect concentration of this compound used in the experiment.Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. The reported IC50 value is 12 µM.
The cells under investigation have low GLUT1 expression or utilize other glucose transporters.Verify the expression of GLUT1 in your cell model using techniques like Western Blot or qPCR. Consider that cells can also use other transporters like GLUT3 or GLUT4.
Precipitation of the compound in cell culture media Poor solubility of this compound in the aqueous media.Ensure the final concentration of the solvent (e.g., DMSO) in the culture media is low (typically <0.5%) and does not affect cell viability. Prepare fresh dilutions from the stock solution for each experiment.
Observed cell toxicity or off-target effects The concentration of this compound is too high.Lower the concentration of the inhibitor. Perform a cell viability assay (e.g., MTT or Trypan Blue exclusion) to determine the cytotoxic concentration in your cell line.
The solvent (e.g., DMSO) is causing toxicity.Include a vehicle control (media with the same concentration of solvent but without this compound) in your experimental setup to assess the effect of the solvent on its own.

Quantitative Data Summary

Parameter Value Reference
IC50 for GLUT1 12 µM
IC50 for P. falciparum hexose transporter (PfHT) 13 µM
Storage (Solid) -20°C
Storage (in Solvent) -80°C
Stock Solution Stability at -80°C 6 months
Stock Solution Stability at -20°C 1 month

Experimental Protocols & Workflows

General Protocol for a Cell-Based Glucose Uptake Assay
  • Cell Seeding: Plate cells in a multi-well plate at a predetermined density and allow them to adhere and grow overnight.

  • Compound Treatment: The following day, treat the cells with varying concentrations of this compound (and a vehicle control). Incubate for the desired period.

  • Glucose Starvation: Remove the treatment media and wash the cells with a glucose-free buffer. Incubate the cells in this buffer for a short period to starve them of glucose.

  • Glucose Uptake: Add a fluorescently-labeled glucose analog (e.g., 2-NBDG) to the cells and incubate for a specific time.

  • Signal Measurement: Stop the uptake by washing the cells with a cold stop buffer. Measure the fluorescence intensity using a plate reader or flow cytometer.

  • Data Analysis: Normalize the fluorescence signal to the vehicle control to determine the percentage of glucose uptake inhibition.

Visualizations

G cluster_0 Cell Membrane GLUT1 GLUT1 Transporter Intracellular_Glucose Intracellular Glucose GLUT1->Intracellular_Glucose Extracellular_Glucose Extracellular Glucose Extracellular_Glucose->GLUT1 Transport Metabolism Cellular Metabolism Intracellular_Glucose->Metabolism Energy Production GLUT1_IN_2 This compound GLUT1_IN_2->GLUT1 Inhibition G cluster_storage Storage cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Solid Solid this compound (-20°C) Stock Stock Solution in DMSO (-80°C) Solid->Stock Dissolve Dilution Prepare Working Dilutions in Culture Media Stock->Dilution Treatment Treat Cells Dilution->Treatment Assay Perform Assay (e.g., Glucose Uptake) Treatment->Assay Data Data Collection & Analysis Assay->Data

References

Technical Support Center: Overcoming Research Limitations of GLUT1-IN-2

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for GLUT1-IN-2, a valuable tool for researchers investigating glucose metabolism and its role in various physiological and pathological processes. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges encountered during your experiments.

I. FAQs: Quick Solutions to Common Problems

This section addresses frequently asked questions about the properties and handling of this compound.

Question Answer
What is the inhibitory activity of this compound? This compound is an inhibitor of the glucose transporter 1 (GLUT1) with a reported half-maximal inhibitory concentration (IC50) of 12 µM.[1] It also exhibits inhibitory activity against the Plasmodium falciparum hexose transporter (PfHT) with a similar IC50 of 13 µM.[1]
How should I store this compound? For long-term storage, it is recommended to store this compound at -80°C for up to 6 months. For short-term storage, -20°C for up to 1 month is suitable.
What is the best way to dissolve this compound? The solubility of this compound in aqueous buffers is limited. It is recommended to first dissolve the compound in an organic solvent such as dimethyl sulfoxide (DMSO) to create a stock solution. Further dilutions can then be made in your experimental buffer or cell culture medium. Ensure the final concentration of DMSO in your assay is low (typically <0.5%) to avoid solvent-induced artifacts.
What are the known off-target effects of this compound? Currently, there is limited publicly available data on the comprehensive off-target profile of this compound. As with any small molecule inhibitor, it is crucial to include appropriate controls in your experiments to account for potential off-target effects. Consider performing counter-screening against related transporters or kinases if your experimental system is sensitive to such interactions.
At what concentration should I use this compound in my experiments? The optimal concentration of this compound will vary depending on the cell type, experimental conditions, and the desired level of GLUT1 inhibition. Based on its IC50 of 12 µM, a starting concentration range of 1-50 µM is recommended for in vitro cellular assays. It is essential to perform a dose-response experiment to determine the optimal concentration for your specific system.

II. Troubleshooting Guide: Addressing Experimental Hurdles

This guide provides solutions to common problems encountered when using this compound in research.

Problem Possible Cause Solution
Inconsistent or no inhibition of glucose uptake. Compound Instability: this compound may be unstable in your experimental buffer or at 37°C for extended periods.Prepare fresh dilutions of this compound from a frozen stock solution for each experiment. Minimize the time the compound is in aqueous solution before being added to the cells.
Incorrect Concentration: The concentration of this compound may be too low to effectively inhibit GLUT1 in your specific cell line.Perform a dose-response curve to determine the optimal inhibitory concentration for your cells. Start with a broad range (e.g., 0.1 µM to 100 µM).
Cell Line Insensitivity: The cell line may have low GLUT1 expression or rely on other glucose transporters (e.g., GLUT3, GLUT4) for glucose uptake.Confirm GLUT1 expression in your cell line using techniques like Western blotting or qRT-PCR. Consider using a cell line with well-characterized high GLUT1 expression as a positive control.
Observed cytotoxicity or unexpected cellular effects. Off-Target Effects: The observed effects may be due to the inhibition of other cellular targets besides GLUT1.Include a negative control compound with a similar chemical structure but no GLUT1 inhibitory activity. Perform rescue experiments by supplementing the media with downstream metabolites of glycolysis (e.g., pyruvate) to confirm that the observed phenotype is due to glycolysis inhibition. Consider using a structurally different GLUT1 inhibitor to see if it recapitulates the phenotype.
Solvent Toxicity: The concentration of the solvent (e.g., DMSO) used to dissolve this compound may be too high.Ensure the final concentration of the solvent in your cell culture medium is below the toxic threshold for your cell line (typically <0.5% for DMSO). Include a vehicle control (solvent only) in all experiments.
Difficulty in achieving in vivo efficacy. Poor Bioavailability/Pharmacokinetics: The compound may have poor absorption, rapid metabolism, or poor distribution to the target tissue.Information on the in vivo pharmacokinetics of this compound is not widely available. Consider using a well-characterized GLUT1 inhibitor with known in vivo activity, such as BAY-876, for your in vivo studies. For BAY-876, administration in mice at 2-4 mg/kg/day by gavage has been reported to inhibit tumor growth.[2][3]
Insufficient Target Engagement: The administered dose may not be sufficient to achieve the necessary concentration of the inhibitor at the tumor site.If possible, measure the concentration of the inhibitor in plasma and tumor tissue to assess its pharmacokinetic profile. Optimize the dosing regimen (dose and frequency) based on these measurements.

III. Experimental Protocols & Methodologies

This section provides detailed protocols for key experiments involving GLUT1 inhibitors. While specific data for this compound is limited, these protocols are based on established methods for other well-characterized GLUT1 inhibitors like BAY-876 and can be adapted.

A. In Vitro Glucose Uptake Assay (2-NBDG)

This protocol describes a common method to measure glucose uptake in cultured cells using the fluorescent glucose analog 2-NBDG.

Materials:

  • Cells of interest

  • This compound or other GLUT1 inhibitor

  • 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose)

  • Glucose-free DMEM or other appropriate glucose-free medium

  • Phosphate-buffered saline (PBS)

  • Flow cytometer or fluorescence plate reader

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere overnight.

  • Pre-treat cells with varying concentrations of this compound (or vehicle control) in complete culture medium for the desired duration (e.g., 1-24 hours).

  • Wash the cells twice with warm PBS.

  • Incubate the cells with glucose-free medium for 30 minutes to deplete intracellular glucose.

  • Add 2-NBDG to the glucose-free medium at a final concentration of 50-100 µM.

  • Incubate the cells with the 2-NBDG-containing medium for 30-60 minutes at 37°C.

  • Wash the cells three times with ice-cold PBS to stop the uptake and remove extracellular 2-NBDG.

  • For flow cytometry analysis, detach the cells and resuspend them in PBS. Analyze the fluorescence intensity in the appropriate channel (e.g., FITC).

  • For plate reader analysis, lyse the cells and measure the fluorescence intensity of the lysate.

B. Cell Viability Assay (MTS/MTT)

This protocol measures the effect of GLUT1 inhibition on cell proliferation and viability.

Materials:

  • Cells of interest

  • This compound or other GLUT1 inhibitor

  • MTS or MTT reagent

  • 96-well plates

Procedure:

  • Seed cells at a low density in a 96-well plate and allow them to attach overnight.

  • Treat the cells with a range of concentrations of this compound (or vehicle control).

  • Incubate the cells for the desired time period (e.g., 24, 48, 72 hours).

  • Add the MTS or MTT reagent to each well according to the manufacturer's instructions.

  • Incubate for 1-4 hours at 37°C.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

C. In Vivo Xenograft Tumor Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a GLUT1 inhibitor in a mouse xenograft model. Note: This is a generalized protocol and should be adapted based on the specific tumor model and inhibitor used. For a well-characterized inhibitor like BAY-876, a starting dose of 2-4 mg/kg/day via oral gavage has been reported.[2][3]

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • Cancer cells for injection

  • GLUT1 inhibitor (e.g., BAY-876) formulated for in vivo administration

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject a suspension of cancer cells into the flank of each mouse.

  • Monitor the mice for tumor growth.

  • Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Administer the GLUT1 inhibitor or vehicle control to the respective groups according to the planned dosing schedule (e.g., daily oral gavage).

  • Measure tumor volume using calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.

  • Monitor the body weight of the mice as an indicator of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry).

IV. Visualizing Key Pathways and Workflows

The following diagrams illustrate important concepts related to GLUT1 inhibition and experimental design.

A. Signaling Pathways

GLUT1_Signaling cluster_0 Cell Membrane cluster_1 Cytoplasm Extracellular Glucose Extracellular Glucose GLUT1 GLUT1 Extracellular Glucose->GLUT1 Intracellular Glucose Intracellular Glucose GLUT1->Intracellular Glucose Glycolysis Glycolysis Intracellular Glucose->Glycolysis ATP ATP Glycolysis->ATP Cell Proliferation\n& Survival Cell Proliferation & Survival ATP->Cell Proliferation\n& Survival GLUT1_IN_2 This compound GLUT1_IN_2->GLUT1

Simplified diagram of GLUT1-mediated glucose transport and its inhibition.
B. Experimental Workflows

In_Vitro_Workflow A 1. Cell Seeding B 2. Treatment with This compound A->B C 3. Incubation B->C D 4. Endpoint Assay C->D E Glucose Uptake (e.g., 2-NBDG) D->E F Cell Viability (e.g., MTS/MTT) D->F G Western Blot (e.g., for signaling proteins) D->G

General workflow for in vitro experiments with GLUT1 inhibitors.
C. Troubleshooting Logic

Troubleshooting_Logic Start No/Inconsistent Inhibition Observed Q1 Is the compound freshly prepared? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Have you performed a dose-response curve? A1_Yes->Q2 Sol1 Prepare fresh dilutions from stock for each experiment. A1_No->Sol1 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Is GLUT1 expression confirmed in your cell line? A2_Yes->Q3 Sol2 Perform a dose-response experiment to find the optimal concentration. A2_No->Sol2 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No End Consider alternative causes (e.g., off-target effects, transporter redundancy). A3_Yes->End Sol3 Verify GLUT1 expression (e.g., Western Blot) or use a positive control cell line. A3_No->Sol3

A logical approach to troubleshooting inconsistent experimental results.

References

Validation & Comparative

A Comparative Guide to GLUT1 Inhibitors: Validating the Efficacy of GLUT1-IN-2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the glucose transporter 1 (GLUT1) inhibitor, GLUT1-IN-2, with other well-characterized GLUT1 inhibitors: BAY-876, WZB117, and STF-31. The information is compiled from various studies to assist researchers in evaluating the relative efficacy of these compounds. This document summarizes key quantitative data in structured tables, details common experimental methodologies, and provides visual representations of relevant biological pathways and experimental workflows.

Introduction to GLUT1 Inhibition in Cancer Therapy

Glucose Transporter 1 (GLUT1) is a key protein responsible for the basal uptake of glucose in most cell types.[1][2] In many cancers, GLUT1 is overexpressed to meet the high energy demands of rapid cell proliferation, a phenomenon known as the Warburg effect.[3][4] This reliance on glucose makes GLUT1 an attractive target for anticancer therapies.[5] GLUT1 inhibitors aim to disrupt glucose uptake, leading to energy depletion, cell cycle arrest, and ultimately, cancer cell death.[2][3]

Comparative Efficacy of GLUT1 Inhibitors

The following tables summarize the half-maximal inhibitory concentrations (IC50) of this compound and other inhibitors against GLUT1 and their effects on the viability of various cancer cell lines. It is important to note that these values are compiled from different studies and direct comparisons should be made with caution due to variations in experimental conditions.

Table 1: Comparative Inhibitory Activity (IC50) against GLUT1

InhibitorGLUT1 IC50Notes
This compound 12 µM[3]Also inhibits Plasmodium falciparum hexose transporter (PfHT) with an IC50 of 13 µM.[3]
BAY-876 2 nM[6]Highly potent and selective for GLUT1 over GLUT2, GLUT3, and GLUT4.[6]
WZB117 ~0.6 - 10 µM[7][8]IC50 values vary depending on the cell line and assay conditions.[8]
STF-31 1 µM[9]Also functions as a nicotinamide phosphoribosyltransferase (NAMPT) inhibitor.[9][10]

Table 2: Comparative Efficacy on Cancer Cell Viability (IC50)

InhibitorCell LineCancer TypeCell Viability IC50Reference
GLUT1-IN-1 *HeLaCervical Cancer5.49 µM[6]
A549Lung Cancer11.14 µM[6]
HepG2Liver Cancer8.73 µM[6]
BAY-876 SKOV-3Ovarian CancerDose-dependent decrease in cell number (25-75 nM)[11]
OVCAR-3Ovarian CancerDose-dependent decrease in cell number (25-75 nM)[11]
HCT116, DLD1, COLO205, LoVoColorectal CancerInhibited cell proliferation[12][13]
WZB117 A549Lung Cancer~10 µM[7]
MCF7Breast Cancer~10 µM[7]
STF-31 RCC4Renal Cell CarcinomaSpecifically toxic to VHL-deficient RCC4 cells[9][14]

Note: Data for this compound on cancer cell viability was not available. Data for a structurally related compound, GLUT1-IN-1, is presented for illustrative purposes.

Signaling Pathways and Mechanisms of Action

GLUT1 inhibition impacts several downstream signaling pathways crucial for cancer cell survival and proliferation.

GLUT1 Signaling Pathway and Inhibition cluster_membrane Cell Membrane cluster_inhibitors Inhibitors cluster_nampt NAMPT Pathway Glucose_ext Extracellular Glucose GLUT1 GLUT1 Glucose_ext->GLUT1 Transport Glucose_int Intracellular Glucose GLUT1->Glucose_int Glycolysis Glycolysis Glucose_int->Glycolysis GLUT1_IN_2 This compound GLUT1_IN_2->GLUT1 GLUT1_IN_2->Glycolysis BAY_876 BAY-876 BAY_876->GLUT1 BAY_876->Glycolysis WZB117 WZB117 WZB117->GLUT1 WZB117->Glycolysis STF_31 STF-31 STF_31->GLUT1 STF_31->Glycolysis NAMPT NAMPT STF_31->NAMPT ATP_Production ATP Production Glycolysis->ATP_Production Cell_Growth Cell Growth & Proliferation ATP_Production->Cell_Growth Apoptosis Apoptosis Cell_Growth->Apoptosis Inhibition leads to NAD NAD+ Synthesis NAMPT->NAD

Caption: GLUT1 inhibitors block glucose transport, leading to decreased glycolysis and ATP production, which in turn inhibits cancer cell growth and can induce apoptosis. STF-31 also inhibits NAMPT, affecting NAD+ synthesis.

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of GLUT1 inhibitors are provided below.

2-Deoxy-D-Glucose (2-DG) Uptake Assay

This assay measures the rate of glucose uptake into cultured cells using a radiolabeled glucose analog, 2-deoxy-D-glucose.

  • Cell Seeding: Plate cells in a multi-well plate at a density that ensures they are in the logarithmic growth phase at the time of the assay.

  • Pre-incubation: Wash cells with Krebs-Ringer-HEPES (KRH) buffer and incubate in KRH buffer for 30-60 minutes to deplete intracellular glucose.

  • Inhibitor Treatment: Add the GLUT1 inhibitor (e.g., this compound) at various concentrations and incubate for the desired time.

  • Glucose Uptake: Initiate glucose uptake by adding [³H]-2-deoxy-D-glucose to a final concentration of 0.5-1.0 µCi/mL and incubate for 5-10 minutes.

  • Termination and Lysis: Stop the uptake by washing the cells rapidly with ice-cold KRH buffer. Lyse the cells with a suitable lysis buffer (e.g., 0.1% SDS).

  • Quantification: Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Normalize the counts per minute (CPM) to the protein concentration of each sample. Calculate the percentage of inhibition relative to the untreated control.

Cell Viability Assays

MTT Assay

This colorimetric assay assesses cell metabolic activity.

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with varying concentrations of the GLUT1 inhibitor for 24-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control.

CellTiter-Glo® Luminescent Cell Viability Assay

This assay quantifies ATP, an indicator of metabolically active cells.

  • Cell Seeding and Treatment: Seed cells in an opaque-walled 96-well plate and treat with the inhibitor.

  • Reagent Addition: Equilibrate the plate to room temperature and add CellTiter-Glo® Reagent to each well.

  • Lysis and Signal Stabilization: Mix the contents on an orbital shaker to induce cell lysis and incubate at room temperature to stabilize the luminescent signal.

  • Luminescence Measurement: Measure the luminescence using a luminometer.

  • Data Analysis: Correlate the luminescent signal to the number of viable cells.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for screening and validating GLUT1 inhibitors.

Experimental Workflow for GLUT1 Inhibitor Validation Start Start: Hypothesis (GLUT1 is a therapeutic target) Screening Primary Screening (e.g., High-throughput glucose uptake assay) Start->Screening Hit_ID Hit Identification (Compounds showing significant inhibition) Screening->Hit_ID Dose_Response Dose-Response & IC50 Determination (Glucose Uptake Assay) Hit_ID->Dose_Response Cell_Viability Cell Viability Assays (MTT, CellTiter-Glo) Dose_Response->Cell_Viability Mechanism Mechanism of Action Studies (Western Blot for signaling pathways, etc.) Cell_Viability->Mechanism In_Vivo In Vivo Efficacy Studies (Xenograft models) Mechanism->In_Vivo Lead_Opt Lead Optimization In_Vivo->Lead_Opt

Caption: A typical workflow for identifying and validating novel GLUT1 inhibitors, from initial screening to in vivo efficacy studies.

Conclusion

This guide provides a comparative overview of this compound in the context of other established GLUT1 inhibitors. While this compound demonstrates inhibitory activity against GLUT1, its potency appears to be lower than that of BAY-876 and in a similar range to some reported values for WZB117 and STF-31. A key differentiating factor for STF-31 is its dual inhibitory action on both GLUT1 and NAMPT. The provided experimental protocols offer standardized methods for the direct comparison of these and other novel GLUT1 inhibitors in a research setting. Further head-to-head studies are warranted to fully elucidate the comparative efficacy and therapeutic potential of this compound.

References

A Comparative Analysis of GLUT1 Inhibitors: GLUT1-IN-2 and WZB117

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the landscape of metabolic inhibitors is of paramount importance. Glucose transporter 1 (GLUT1) has emerged as a significant target in oncology and other fields due to its overexpression in various cancer cells, facilitating the high glucose uptake required for their rapid proliferation. This guide provides a detailed comparative analysis of two GLUT1 inhibitors, GLUT1-IN-2 and WZB117, with a focus on their performance, mechanisms of action, and supporting experimental data.

Introduction to the Inhibitors

WZB117 is a synthetically derived small molecule that has been extensively studied as a GLUT1 inhibitor. It has demonstrated anti-cancer effects by downregulating glycolysis, leading to cell-cycle arrest and inhibition of tumor growth both in laboratory settings and in living organisms.[1][2]

This compound , also referred to as compound 17, is another identified inhibitor of GLUT1. Currently, there is limited publicly available information regarding its chemical structure, mechanism of action, and in vivo efficacy.

Performance and Efficacy: A Tabular Comparison

The following tables summarize the available quantitative data for this compound and WZB117, offering a side-by-side comparison of their reported inhibitory activities. It is important to note that the data for this compound is sparse, limiting a comprehensive direct comparison.

Inhibitor Target IC50 Value Assay Conditions Reference
This compound GLUT112 µMNot specifiedMedChemExpress
PfHT*13 µMNot specifiedMedChemExpress
WZB117 GLUT1 (Glucose Transport)~0.5 µM (in A549 cells)Not specifiedCalbiochem
Cancer Cell Proliferation~10 µM (in A549 & MCF7 cells)Not specified[2]

*PfHT: Plasmodium falciparum hexose transporter

Mechanism of Action

A crucial aspect of any inhibitor is its mode of action. For WZB117, there are conflicting reports in the scientific literature regarding its reversibility.

Inhibitor Reversibility Mode of Inhibition Binding Site Key Effects
This compound Not ReportedNot ReportedNot ReportedNot Reported
WZB117 Reported as both irreversible and reversible[1][3][4][5][6]Competitive inhibitor of glucose uptake[1][5][6]Binds to the exofacial sugar-binding site of GLUT1[1][5][6]Decreases intracellular ATP, downregulates glycolytic enzymes, increases AMPK activation, induces G1 cell-cycle arrest, senescence, and necrosis[2]

The discrepancy in the reported reversibility of WZB117 may stem from different experimental setups or interpretations. While some studies suggest an irreversible binding based on clonogenic assays[3], a detailed kinetic analysis points towards a reversible and competitive inhibition of glucose uptake.[1][5][6] This latter study suggests that WZB117 competes with glucose for binding to the outward-facing conformation of the GLUT1 transporter.[1][5][6]

Signaling Pathways and Cellular Consequences

Inhibition of GLUT1 disrupts the primary route of glucose entry into cancer cells, triggering a cascade of downstream events. The following diagram illustrates the central role of GLUT1 in cancer cell metabolism and the consequences of its inhibition.

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glucose Glucose GLUT1 GLUT1 Glucose->GLUT1 Transport Glucose_in Intracellular Glucose GLUT1->Glucose_in Glycolysis Glycolysis Glucose_in->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate ATP ATP Glycolysis->ATP TCA TCA Cycle Pyruvate->TCA TCA->ATP Cell_Growth Cell Growth & Proliferation ATP->Cell_Growth promotes AMPK AMPK ATP->AMPK low levels activate mTOR mTOR AMPK->mTOR inhibits mTOR->Cell_Growth promotes GLUT1_inhibitor GLUT1 Inhibitor (e.g., WZB117) GLUT1_inhibitor->GLUT1 inhibits

Figure 1: GLUT1 Inhibition Signaling Pathway.

As depicted, GLUT1 inhibitors block the initial step of glucose uptake, leading to a reduction in glycolysis and subsequent ATP production. The resulting energy stress can activate AMP-activated protein kinase (AMPK), a key sensor of cellular energy status, which in turn can inhibit mTOR signaling, a central regulator of cell growth and proliferation.

Experimental Protocols

To facilitate the replication and validation of findings, detailed methodologies for key experiments are provided below.

Glucose Uptake Assay (2-Deoxyglucose Method)

This assay measures the uptake of a glucose analog, 2-deoxyglucose (2-DG), which is taken up by glucose transporters and phosphorylated but not further metabolized, thus accumulating inside the cell.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1-5 x 10^4 cells/well and allow them to adhere overnight.

  • Serum Starvation: The following day, wash the cells with PBS and incubate in serum-free medium for 2-4 hours.

  • Inhibitor Treatment: Replace the medium with a glucose-free buffer (e.g., Krebs-Ringer-Phosphate-HEPES buffer) containing the desired concentrations of the GLUT1 inhibitor (e.g., WZB117 or this compound) or vehicle control. Incubate for 30-60 minutes.

  • Glucose Uptake: Add a solution containing 2-deoxy-D-[³H]glucose (or a non-radioactive 2-DG analog) to a final concentration of 0.5-1.0 µCi/mL and incubate for 10-20 minutes.

  • Termination of Uptake: Stop the uptake by washing the cells three times with ice-cold PBS.

  • Cell Lysis: Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).

  • Quantification: Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter. For non-radioactive methods, follow the manufacturer's protocol for the specific detection reagent.

  • Data Analysis: Normalize the counts per minute (CPM) to the protein concentration of each well.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Inhibitor Treatment: Replace the medium with fresh medium containing various concentrations of the GLUT1 inhibitor or vehicle control.

  • Incubation: Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

  • Absorbance Measurement: Gently shake the plate to dissolve the formazan crystals and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Conceptual Experimental Workflow

The following diagram outlines a general workflow for the comparative analysis of GLUT1 inhibitors.

cluster_assays In Vitro Assays start Start cell_culture Cell Line Selection & Culture start->cell_culture inhibitor_prep Inhibitor Preparation (this compound & WZB117) cell_culture->inhibitor_prep glucose_uptake Glucose Uptake Assay inhibitor_prep->glucose_uptake cell_viability Cell Viability Assay (e.g., MTT) inhibitor_prep->cell_viability clonogenic Clonogenic Assay inhibitor_prep->clonogenic data_analysis Data Analysis (IC50, etc.) glucose_uptake->data_analysis cell_viability->data_analysis clonogenic->data_analysis mechanism_studies Mechanism of Action Studies (Reversibility, Kinetics) data_analysis->mechanism_studies in_vivo In Vivo Efficacy Studies (Xenograft Models) mechanism_studies->in_vivo conclusion Comparative Analysis & Conclusion in_vivo->conclusion

Figure 2: Experimental workflow for inhibitor comparison.

Logical Relationships of GLUT1 Inhibition

The inhibition of GLUT1 sets off a logical chain of events within a cancer cell, ultimately impacting its survival and proliferation.

Inhibitor GLUT1 Inhibitor (this compound or WZB117) GLUT1 GLUT1 Transporter Inhibitor->GLUT1 binds to and inhibits GlucoseUptake Decreased Glucose Uptake GLUT1->GlucoseUptake leads to Glycolysis Reduced Glycolysis GlucoseUptake->Glycolysis causes ATP Lowered ATP Levels Glycolysis->ATP results in EnergyStress Cellular Energy Stress ATP->EnergyStress induces AMPK AMPK Activation EnergyStress->AMPK activates Apoptosis Apoptosis/ Senescence EnergyStress->Apoptosis can trigger CellCycleArrest Cell Cycle Arrest AMPK->CellCycleArrest can lead to Proliferation Inhibited Cell Proliferation CellCycleArrest->Proliferation results in Apoptosis->Proliferation contributes to

Figure 3: Logical flow of GLUT1 inhibition effects.

Conclusion

This guide provides a comparative overview of this compound and WZB117 based on currently available data. WZB117 is a well-characterized GLUT1 inhibitor with demonstrated efficacy in preclinical models. Its mechanism of action, while subject to some debate regarding reversibility, involves competitive inhibition at the exofacial glucose-binding site. In contrast, this compound is a less-characterized inhibitor, and further research is needed to fully understand its pharmacological profile. For researchers in the field, WZB117 currently serves as a more established tool for studying the effects of GLUT1 inhibition. Future studies directly comparing these and other GLUT1 inhibitors under standardized conditions will be invaluable for advancing the therapeutic targeting of cancer metabolism.

References

GLUT1-IN-2: A Focused Look at its Specificity for the Glucose Transporter GLUT1

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the specificity of a chemical probe is paramount. This guide provides a comparative analysis of GLUT1-IN-2, a known inhibitor of the glucose transporter 1 (GLUT1), and evaluates its specificity against other class I glucose transporters: GLUT2, GLUT3, and GLUT4.

While this compound has been identified as an inhibitor of GLUT1, a comprehensive, publicly available dataset directly comparing its inhibitory potency (IC50 values) against GLUT2, GLUT3, and GLUT4 is not readily found in the scientific literature. The primary available data point is its activity against GLUT1.

Quantitative Analysis of this compound Inhibition

The inhibitory activity of this compound has been quantified for GLUT1. This data is crucial for assessing its potential as a selective research tool or therapeutic lead.

TransporterIC50 (µM)Reference
GLUT1 12[1]
GLUT2 Data not available
GLUT3 Data not available
GLUT4 Data not available

Table 1: Inhibitory Potency of this compound against Class I Glucose Transporters. The table summarizes the available half-maximal inhibitory concentration (IC50) value for this compound against GLUT1. Data for GLUT2, GLUT3, and GLUT4 is currently unavailable in the reviewed literature.

Experimental Protocol: Determining Inhibitor Specificity

To ascertain the specificity of an inhibitor like this compound, a common and robust method is a cell-based glucose uptake assay. This typically involves cells that predominantly express a single glucose transporter isoform.

A detailed, generalized protocol for such an experiment is as follows:

  • Cell Culture: Maintain cell lines that individually overexpress human GLUT1, GLUT2, GLUT3, or GLUT4. This ensures that the measured glucose uptake is primarily mediated by the transporter of interest.

  • Assay Preparation: Seed the cells in a multi-well plate and allow them to adhere and grow to a suitable confluency.

  • Inhibitor Incubation: Treat the cells with a range of concentrations of this compound. A vehicle control (e.g., DMSO) is run in parallel.

  • Glucose Uptake Measurement: Introduce a labeled glucose analog, such as 2-deoxy-D-[³H]glucose or a fluorescent glucose derivative, to the cells for a defined period.

  • Assay Termination and Lysis: Stop the uptake by washing the cells with ice-cold buffer. Subsequently, lyse the cells to release the intracellular contents.

  • Quantification: Measure the amount of labeled glucose taken up by the cells using a scintillation counter (for radiolabeled glucose) or a fluorescence plate reader.

  • Data Analysis: Plot the percentage of glucose uptake inhibition against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value for each transporter.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in a typical experimental workflow to determine the specificity of a GLUT inhibitor.

G cluster_0 Cell Preparation cluster_1 Inhibition Assay cluster_2 Data Acquisition & Analysis CellLines Cell Lines Expressing GLUT1, GLUT2, GLUT3, or GLUT4 Seeding Seed Cells in Multi-well Plates CellLines->Seeding Inhibitor Add this compound at Varying Concentrations Seeding->Inhibitor GlucoseUptake Incubate with Labeled Glucose Analog Inhibitor->GlucoseUptake Wash Wash to Stop Uptake GlucoseUptake->Wash Lyse Lyse Cells Wash->Lyse Quantify Quantify Labeled Glucose Lyse->Quantify IC50 Calculate IC50 Values Quantify->IC50 Specificity Determine Specificity IC50->Specificity

Figure 1. A flowchart outlining the experimental steps to determine the IC50 values of an inhibitor against different glucose transporter isoforms.

Conclusion

References

A Comparative Guide to the In Vitro and In Vivo Effects of GLUT1 Inhibitors: A Focus on BAY-876

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the preclinical efficacy of Glucose Transporter 1 (GLUT1) inhibitors, with a primary focus on the well-characterized and highly selective compound, BAY-876. As no specific public data is available for a compound designated "GLUT1-IN-2," this document utilizes BAY-876 as a representative agent to illustrate the methodologies and data presentation relevant to the evaluation of GLUT1 inhibitors. For comparative purposes, data for another known GLUT1 inhibitor, STF-31, is also included.

The overexpression of GLUT1 is a key feature of many cancer cells, enabling the high rate of glucose uptake required to fuel rapid proliferation through aerobic glycolysis, a phenomenon known as the Warburg effect. Consequently, inhibiting GLUT1 presents a promising therapeutic strategy for a variety of cancers. This guide offers an objective look at the experimental data supporting the anti-neoplastic effects of GLUT1 inhibition.

In Vitro Efficacy: A Head-to-Head Comparison

The in vitro activity of GLUT1 inhibitors is primarily assessed by their ability to block glucose uptake, inhibit cell proliferation, and induce cell death in cancer cell lines that are highly dependent on glycolysis.

ParameterBAY-876STF-31Reference Cell Line(s)
GLUT1 IC50 ~2 nM~1 µMHeLa, Renal Cell Carcinoma (RCC) cells
Mechanism of Action Selective GLUT1 inhibitorGLUT1 inhibitor, also reported to inhibit NAMPT-
Effect on Glucose Uptake Significant reduction in glucose uptakeInhibition of glucose uptake by 25-50% in various cell linesOvarian cancer cells, RCC cells
Effect on Glycolysis Dose-dependent inhibition of glycolysis and lactate production.[1]Significant inhibition of lactate production and extracellular acidification in VHL-deficient RCC cells by ~60%.[2][3]Ovarian and colorectal cancer cells, RCC cells
Effect on Cell Proliferation Inhibition of proliferation in various cancer cell lines, including ovarian and colorectal cancer.[4][5]Selective killing of Von Hippel-Lindau (VHL)-deficient renal cell carcinoma cells.Ovarian cancer cells, RCC cells

In Vivo Efficacy: Preclinical Animal Models

The anti-tumor effects of GLUT1 inhibitors are evaluated in vivo using xenograft models, where human cancer cells are implanted into immunocompromised mice.

ParameterBAY-876STF-31 Analog
Animal Model NSG mice with SKOV-3 (ovarian cancer) xenografts; HCT116 (colorectal cancer) xenografts.[6]Mice with VHL-deficient renal cell carcinoma xenografts.[2][7]
Dosing Regimen 4-4.5 mg/kg/day for 28-30 days (ovarian cancer model).[1]11.6 mg/kg, i.p. (renal cancer model).[2]
Tumor Growth Inhibition 50-71% decrease in final tumor volume and weight in ovarian cancer models.[1] Significant tumor growth inhibition in colorectal cancer models.[6]Markedly delayed tumor growth in VHL-deficient RCC models.[7]
Observed In Vivo Effects Reduced GLUT1 expression in tumors.[6]-

Signaling Pathways and Experimental Workflows

Visualizing the mechanism of action and the experimental process is crucial for understanding the evaluation of GLUT1 inhibitors.

GLUT1_Inhibition_Pathway GLUT1 Inhibition and its Downstream Effects cluster_membrane Cell Membrane cluster_inhibitor Inhibitor cluster_cytoplasm Cytoplasm GLUT1 GLUT1 Transporter Glucose_in Glucose GLUT1->Glucose_in BAY876 BAY-876 BAY876->GLUT1 Inhibition Glycolysis Glycolysis Glucose_in->Glycolysis Glucose_out Extracellular Glucose Glucose_out->GLUT1 Uptake ATP ATP Production Glycolysis->ATP Proliferation Cell Proliferation & Survival ATP->Proliferation

GLUT1 inhibition blocks glucose uptake and downstream glycolysis.

Experimental_Workflow General Workflow for GLUT1 Inhibitor Evaluation cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies A Cell Line Selection (High GLUT1 Expression) B Glucose Uptake Assay A->B C Cell Viability/Proliferation Assay (e.g., MTT) A->C D Western Blot for GLUT1 Expression A->D E Xenograft Model Establishment A->E Proceed if potent in vitro activity F Inhibitor Treatment E->F G Tumor Growth Measurement F->G H Analysis of Tumors (e.g., IHC for GLUT1) G->H

A typical experimental workflow for preclinical GLUT1 inhibitor testing.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings.

Glucose Uptake Assay (2-Deoxyglucose Method)

This assay measures the uptake of a glucose analog, 2-deoxyglucose (2-DG), which is taken up by glucose transporters and phosphorylated but cannot be further metabolized, trapping it inside the cell.

  • Cell Seeding: Plate cancer cells (e.g., SKOV3, HCT116) in a 96-well plate and culture overnight.

  • Glucose Starvation: The following day, wash the cells with Krebs-Ringer-HEPES (KRH) buffer and incubate in glucose-free KRH buffer for 1-2 hours.

  • Inhibitor Treatment: Pre-treat the cells with varying concentrations of the GLUT1 inhibitor (e.g., BAY-876) for 30 minutes.

  • 2-DG Incubation: Add 2-deoxy-D-[³H]glucose to each well and incubate for 10-30 minutes.

  • Uptake Termination: Stop the uptake by washing the cells rapidly with ice-cold KRH buffer.

  • Cell Lysis and Measurement: Lyse the cells and measure the intracellular radioactivity using a scintillation counter. The amount of radioactivity is proportional to the glucose uptake.

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with a range of inhibitor concentrations for 24-72 hours.

  • MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active metabolism will convert MTT into a purple formazan product.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.

Western Blot for GLUT1 Expression

This technique is used to detect and quantify the amount of GLUT1 protein in cell or tumor lysates.

  • Sample Preparation: Lyse cells or homogenized tumor tissue in RIPA buffer containing protease inhibitors. Determine the protein concentration of the lysates.

  • SDS-PAGE: Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for GLUT1 overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. The intensity of the bands corresponds to the amount of GLUT1 protein.

In Vivo Tumor Xenograft Study

This model is used to evaluate the anti-tumor efficacy of the inhibitor in a living organism.

  • Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., HCT116) into the flank of immunocompromised mice (e.g., nude or NSG mice).

  • Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³). Randomize the mice into treatment and control groups.

  • Treatment Administration: Administer the GLUT1 inhibitor (e.g., BAY-876) or vehicle control to the mice daily via the appropriate route (e.g., oral gavage).

  • Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume. Monitor the body weight of the mice as an indicator of toxicity.

  • Study Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blot or immunohistochemistry for GLUT1).

References

Cross-Validation of GLUT1 Inhibition: A Comparative Guide to Chemical and Genetic Approaches

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the on-target effects of a chemical inhibitor is paramount. This guide provides a framework for cross-validating the results of a GLUT1 inhibitor, GLUT1-IN-2, with genetic knockdown of the GLUT1 protein. By comparing the phenotypic outcomes of both methods, researchers can gain higher confidence that the observed effects of the chemical probe are indeed mediated through the inhibition of GLUT1.

While specific experimental data for "this compound" is not widely available in the public domain, this guide will use analogous data from well-characterized GLUT1 inhibitors, such as BAY-876 and WZB117, to illustrate the principles and methodologies of cross-validation with genetic knockdown techniques like siRNA.

Introduction to GLUT1 and its Inhibition

Glucose Transporter 1 (GLUT1), encoded by the SLC2A1 gene, is a ubiquitously expressed transmembrane protein responsible for the facilitated diffusion of glucose into cells.[1][2] It plays a critical role in basal glucose uptake, ensuring a steady supply of energy for cellular metabolism.[2] In several pathologies, most notably cancer, GLUT1 is often overexpressed to meet the high metabolic demands of rapidly proliferating cells.[3] This makes GLUT1 an attractive therapeutic target.

Two primary methods are employed to probe the function of GLUT1 and validate it as a drug target:

  • Chemical Inhibition: Utilizes small molecules, such as this compound, that bind to the GLUT1 transporter and block its glucose transport activity.[3]

  • Genetic Knockdown: Employs techniques like RNA interference (siRNA) or CRISPR-Cas9 to reduce or eliminate the expression of the GLUT1 protein.[4][5]

Comparing the outcomes of these two distinct approaches provides a robust method for validating that the effects of a chemical inhibitor are a direct result of its interaction with the intended target.

Comparative Data: Chemical Inhibition vs. Genetic Knockdown

To effectively compare the results of this compound with genetic knockdown, key quantitative parameters should be assessed in parallel. The following tables summarize representative data from studies using other GLUT1 inhibitors and siRNA, which can be used as a benchmark for validating this compound.

Table 1: Effect of GLUT1 Inhibition and Knockdown on Cell Viability and Proliferation

Treatment Cell Line Assay Result Reference
GLUT1 Inhibitor (BAY-876)HCT116 (Colon Cancer)Cell ProliferationDose-dependent decrease in cell number[6]
GLUT1 Inhibitor (WZB117)GIST-T1/IM-R (Gastrointestinal Stromal Tumor)MTT AssayIC50 of ~20 µM[7]
GLUT1 siRNAHCT116, COLO205, DLD1, LoVo (Colon Cancer)Cell ProliferationSignificant reduction in cell proliferation[6]
GLUT1 shRNAMDA-MB-231 (Breast Cancer)Cell CountingDecreased growth rate[4]
GLUT1 shRNATu686 (Laryngeal Cancer)CCK-8 AssaySignificantly reduced cell viability[8]

Table 2: Effect of GLUT1 Inhibition and Knockdown on Glucose Uptake

Treatment Cell Line Assay Result Reference
GLUT1 Inhibitor (BAY-876)HCT116 (Colon Cancer)Glucose Uptake AssaySignificant inhibition of glucose uptake[6]
GLUT1 siRNA3T3-L1 Adipocytes3H-2-DOG Glucose UptakeBlunting of cAMP-mediated glucose uptake[9]
GLUT1 shRNAHTR8/SVneo (Trophoblast)Glucose Uptake AssaySignificant decrease in glucose uptake[10]
GLUT1 siRNAHuman T CellsGlucose Uptake AssaySignificantly lower ability to uptake glucose[11]

Table 3: Efficiency of GLUT1 Genetic Knockdown

Method Cell Line Measurement Knockdown Efficiency Reference
GLUT1 shRNADU145 (Prostate Cancer)Western Blot~50% reduction in GLUT1 protein[12]
GLUT1 siRNAHCT116, Caco-2, etc. (Colon Cancer)qRT-PCRSignificant suppression of GLUT1 mRNA[6]
GLUT1 shRNAMDA-MB-231 (Breast Cancer)Western Blot & qRT-PCRSignificant reduction in protein and mRNA[4]
cKO (K19CreERT)Mouse Nucleus Pulposus CellsqRT-PCR & Western Blot80-90% mRNA knockdown, confirmed protein deletion[13]

Experimental Protocols

Detailed and consistent experimental protocols are crucial for generating reliable and comparable data. Below are methodologies for key experiments.

GLUT1 Genetic Knockdown using siRNA

Objective: To transiently reduce the expression of GLUT1 protein in cultured cells.

Materials:

  • Target cells (e.g., cancer cell line with detectable GLUT1 expression)

  • GLUT1-specific siRNA duplexes and a non-targeting control siRNA

  • Transfection reagent (e.g., Lipofectamine™ RNAiMAX)

  • Opti-MEM™ I Reduced Serum Medium

  • Complete cell culture medium

  • 6-well plates

  • Reagents for Western Blotting or qRT-PCR

Protocol:

  • Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 70-90% confluency at the time of transfection.

  • siRNA-Lipid Complex Formation:

    • For each well, dilute 50 pmol of siRNA (GLUT1-specific or control) into 250 µL of Opti-MEM™ I Medium and mix gently.

    • In a separate tube, dilute 5 µL of Lipofectamine™ RNAiMAX into 250 µL of Opti-MEM™ I Medium, mix gently, and incubate for 5 minutes at room temperature.

    • Combine the diluted siRNA and the diluted Lipofectamine™ RNAiMAX (total volume ~500 µL). Mix gently and incubate for 20-30 minutes at room temperature to allow the formation of siRNA-lipid complexes.

  • Transfection: Add the 500 µL of siRNA-lipid complexes to each well containing cells and 2.5 mL of complete medium. Gently rock the plate to ensure even distribution.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for 48-72 hours.

  • Verification of Knockdown: After incubation, harvest the cells to assess the efficiency of GLUT1 knockdown by Western Blotting for protein levels or qRT-PCR for mRNA levels.

Western Blot for GLUT1 Expression

Objective: To quantify the relative amount of GLUT1 protein following genetic knockdown or inhibitor treatment.

Protocol:

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) from each sample onto a 10% SDS-polyacrylamide gel. Run the gel until adequate separation of proteins is achieved.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against GLUT1 overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantification: Densitometry analysis can be performed to quantify the relative protein levels, normalized to the loading control.

Glucose Uptake Assay (2-NBDG)

Objective: To measure the rate of glucose uptake by cells following treatment with this compound or GLUT1 knockdown.

Materials:

  • Target cells seeded in a 96-well black, clear-bottom plate

  • Krebs-Ringer-HEPES (KRH) buffer

  • 2-NBDG (a fluorescent glucose analog)

  • Phloretin or Cytochalasin B (as positive controls for GLUT inhibition)

  • Fluorescence microplate reader

Protocol:

  • Cell Preparation: Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound or perform GLUT1 siRNA knockdown as described previously.

  • Glucose Starvation: Prior to the assay, wash the cells twice with warm KRH buffer and then incubate in glucose-free KRH buffer for 30 minutes at 37°C.

  • 2-NBDG Incubation: Add 2-NBDG to each well at a final concentration of 50-100 µM. For inhibitor-treated cells, the inhibitor should be present during this step. Incubate for 30-60 minutes at 37°C.

  • Termination of Uptake: Remove the 2-NBDG solution and wash the cells three times with ice-cold KRH buffer to stop glucose uptake.

  • Fluorescence Measurement: Add KRH buffer to each well and measure the fluorescence intensity using a microplate reader (Excitation/Emission ~485/535 nm).

Cell Viability Assay (MTT)

Objective: To assess the effect of this compound or GLUT1 knockdown on cell metabolic activity, an indicator of cell viability.

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with this compound or perform GLUT1 knockdown.

  • MTT Addition: After the desired treatment period (e.g., 24, 48, or 72 hours), add MTT solution (5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.

  • Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Visualizing the Cross-Validation Workflow and Underlying Pathways

To better illustrate the concepts and processes described, the following diagrams have been generated using Graphviz.

G GLUT1 Signaling and Inhibition Pathways cluster_0 Normal GLUT1 Function cluster_1 Modes of Inhibition cluster_2 Downstream Effects of Inhibition Extracellular Glucose Extracellular Glucose GLUT1 GLUT1 Extracellular Glucose->GLUT1 Transport Intracellular Glucose Intracellular Glucose GLUT1->Intracellular Glucose Reduced_Glucose_Uptake Reduced_Glucose_Uptake GLUT1->Reduced_Glucose_Uptake Glycolysis Glycolysis Intracellular Glucose->Glycolysis ATP ATP Glycolysis->ATP Generates This compound This compound This compound->GLUT1 Blocks Transport GLUT1 siRNA GLUT1 siRNA SLC2A1_mRNA SLC2A1_mRNA GLUT1 siRNA->SLC2A1_mRNA Degrades Ribosome Ribosome SLC2A1_mRNA->Ribosome Translation Ribosome->GLUT1 Synthesis Decreased_Glycolysis Decreased_Glycolysis Reduced_Glucose_Uptake->Decreased_Glycolysis Reduced_ATP Reduced_ATP Decreased_Glycolysis->Reduced_ATP Reduced_Proliferation Reduced_Proliferation Reduced_ATP->Reduced_Proliferation

Caption: GLUT1 signaling and inhibition pathways.

G Experimental Workflow for Cross-Validation cluster_0 Chemical Inhibition Arm cluster_1 Genetic Knockdown Arm cluster_2 Phenotypic Assays start Start: Select Cell Line treat_inhibitor Treat with this compound (Dose-Response) start->treat_inhibitor transfect_siRNA Transfect with GLUT1 siRNA and Control siRNA start->transfect_siRNA glucose_uptake Glucose Uptake Assay treat_inhibitor->glucose_uptake cell_viability Cell Viability Assay treat_inhibitor->cell_viability lactate_production Lactate Production Assay treat_inhibitor->lactate_production verify_kd Verify Knockdown (Western Blot/qRT-PCR) transfect_siRNA->verify_kd verify_kd->glucose_uptake verify_kd->cell_viability verify_kd->lactate_production compare Compare Results glucose_uptake->compare cell_viability->compare lactate_production->compare conclusion Conclusion: Validate On-Target Effect compare->conclusion

Caption: Experimental workflow for cross-validation.

G Logical Framework for Cross-Validation cluster_0 Experimental Evidence hypothesis Hypothesis: This compound inhibits GLUT1 prediction Prediction: Phenotypes of chemical inhibition should mimic genetic knockdown hypothesis->prediction inhibitor_phenotype Observed Phenotype (this compound) prediction->inhibitor_phenotype knockdown_phenotype Observed Phenotype (GLUT1 siRNA) prediction->knockdown_phenotype comparison Phenotypic Concordance? inhibitor_phenotype->comparison knockdown_phenotype->comparison conclusion_validated Conclusion: High confidence in on-target activity comparison->conclusion_validated Yes conclusion_off_target Conclusion: Potential for off-target effects comparison->conclusion_off_target No

Caption: Logical framework for cross-validation.

By following this guide, researchers can systematically and objectively compare the effects of a GLUT1 inhibitor with genetic knockdown, thereby strengthening the evidence for its mechanism of action and on-target activity.

References

A Comparative Guide to Small Molecule GLUT1 Inhibitors: GLUT1-IN-2 and Beyond

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The glucose transporter 1 (GLUT1) has emerged as a critical target in cancer metabolism. As tumor cells exhibit a heightened reliance on glucose for their proliferation and survival—a phenomenon known as the Warburg effect—inhibiting GLUT1 presents a promising therapeutic strategy.[1] A variety of small molecule inhibitors have been developed to target GLUT1, each with distinct potency, selectivity, and mechanisms of action. This guide provides an objective comparison of GLUT1-IN-2 against other notable GLUT1 inhibitors, supported by experimental data and detailed methodologies.

Quantitative Comparison of GLUT1 Inhibitors

The efficacy of a GLUT1 inhibitor is primarily determined by its potency (IC50) and its selectivity for GLUT1 over other glucose transporter isoforms (GLUT2, GLUT3, GLUT4), which are crucial for normal physiological functions.[2] The following table summarizes the in vitro inhibitory activities of this compound and other well-characterized small molecule inhibitors.

InhibitorGLUT1 IC50GLUT2 IC50GLUT3 IC50GLUT4 IC50Selectivity ProfileReference
This compound (GLUT-i2) 140 nM>10,000 nM>10,000 nM410 nMHigh selectivity for GLUT1 and GLUT4 over GLUT2 and GLUT3.[3]
BAY-876 2 nM>10,000 nM1,600 nM270 nMHighly potent and selective for GLUT1.[4][5][6][4]
WZB117 ~10 µMNot Reported~10 µM0.2 µMMore potent against GLUT4 than GLUT1 and GLUT3.[7]
Fasentin >68 µMNot ReportedNot Reported68 µMPreferentially inhibits GLUT4 over GLUT1.[8][8]
GLUT-i1 267 nM>10,000 nM>10,000 nM410 nMHigh selectivity for GLUT1 and GLUT4 over GLUT2 and GLUT3.[3]

Mechanism of Action and Cellular Effects

Small molecule inhibitors of GLUT1 typically act by binding to the transporter and preventing the uptake of glucose into the cell. This leads to a depletion of intracellular glucose, disrupting glycolysis and downstream metabolic processes essential for cancer cell growth and proliferation.

This compound (GLUT-i2) , along with its analog GLUT-i1, was identified through a high-throughput screen and functions by inhibiting glycolytic ATP production.[3] These phenylalanine amide-based inhibitors demonstrate a preference for GLUT1 and GLUT4 over GLUT2 and GLUT3.[3]

BAY-876 is a highly potent and selective GLUT1 inhibitor.[4][5][6] It has been shown to effectively block glycolytic metabolism and suppress the growth of various cancer cells, including ovarian and colorectal cancer.[4][9]

WZB117 inhibits GLUT1-mediated glucose transport, leading to a downregulation of glycolysis, cell-cycle arrest, and inhibition of cancer cell growth both in vitro and in vivo.[10] It demonstrates a higher potency for GLUT4, the insulin-responsive glucose transporter, which may have implications for its therapeutic window.[7]

Fasentin acts as a glucose uptake inhibitor that preferentially targets GLUT4 over GLUT1.[8] It has been shown to sensitize cancer cells to FAS-induced cell death and exhibits anti-angiogenic activity.[8][11]

Signaling Pathways and Experimental Workflows

The inhibition of GLUT1 can have profound effects on cellular signaling pathways that are intrinsically linked to metabolism and cell survival.

GLUT1 Signaling in Cancer

GLUT1 expression and activity are often upregulated in cancer cells through various signaling pathways, including the PI3K/Akt and integrin β1/Src/FAK pathways.[12][13] Inhibition of GLUT1 can disrupt these pathways, leading to reduced cell proliferation, migration, and invasion.[14][15]

GLUT1_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GLUT1 GLUT1 Glucose Glucose GLUT1->Glucose Uptake Integrin Integrin β1 Src Src Integrin->Src EGFR EGFR PI3K PI3K EGFR->PI3K Glycolysis Glycolysis Glucose->Glycolysis Akt Akt PI3K->Akt Akt->GLUT1 Upregulates FAK FAK Src->FAK Proliferation Cell Proliferation, Migration, Invasion FAK->Proliferation Glycolysis->Proliferation Energy & Building Blocks Experimental_Workflow cluster_workflow Inhibitor Characterization Workflow Start Small Molecule Inhibitor Glucose_Uptake Glucose Uptake Assay (2-DG or 2-NBDG) Start->Glucose_Uptake IC50_Determination IC50 Determination (GLUT1, 2, 3, 4) Glucose_Uptake->IC50_Determination Cell_Viability Cell Viability Assay (MTT Assay) IC50_Determination->Cell_Viability Mechanism_Studies Mechanism of Action (Western Blot, etc.) Cell_Viability->Mechanism_Studies End Characterized Inhibitor Mechanism_Studies->End

References

Independent Verification of GLUT1 Inhibitor IC50 Values: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the accurate determination of a compound's inhibitory potency is critical. This guide provides an objective comparison of the half-maximal inhibitory concentration (IC50) values for several known GLUT1 inhibitors, supported by detailed experimental methodologies. This information is intended to aid in the independent verification and assessment of GLUT1-targeting compounds.

Comparative IC50 Values of GLUT1 Inhibitors

The following table summarizes the reported IC50 values for a selection of GLUT1 inhibitors. These values have been determined in various cancer cell lines, highlighting the context-dependent nature of inhibitor potency.

InhibitorIC50 ValueCell Line(s)Reference(s)
BAY-876 2 nMNot specified[1]
0.002 µMNot specified, >100-fold selectivity over GLUT2, 3, and 4[2]
Glutor 11 nMHCT116 and other sensitive cancer cell lines[3][4]
GLUT-i2 140 nMHEK 293[5]
GLUT inhibitor-1 242 nMNot specified[6]
GLUT-i1 267 nMHEK 293[5]
GLUT1-IN-1 5.49 µM, 11.14 µM, 8.73 µMHeLa, A549, HepG2[1]
WZB117 ~10 µMA549, MCF7, Hela, RKO[2][3]
Phloretin 49 µM, 61 µMYeast-made GLUT1, Human erythrocyte GLUT1[1]
Lavendustin B 15 µM (Ki)Not specified[1]
Genistein 10-15 mM (Ki: 4-15 µM)HL60, CHO, RBC[7]
4,6-O-ethylidene-α-D-glucose 12 mM (Ki)Not specified[1]

Experimental Protocols for IC50 Determination

The IC50 values for GLUT1 inhibitors are typically determined using cell-based glucose uptake assays. These assays measure the ability of a compound to inhibit the transport of glucose or a labeled glucose analog into cells that express GLUT1. Below are outlines of common methodologies.

Fluorescent Glucose Analog Uptake Assay (e.g., 2-NBDG)

This method utilizes a fluorescently labeled deoxyglucose analog, such as 2-NBDG (2-deoxy-2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-D-glucose), which is taken up by cells via glucose transporters.[8][9][10][11] Once inside the cell, 2-NBDG is phosphorylated but cannot be further metabolized, leading to its accumulation.[9] The intracellular fluorescence is proportional to the glucose uptake.

General Protocol:

  • Cell Seeding: Plate cells (e.g., 1 x 10^4 - 5 x 10^4 cells/well) in a 96-well plate and culture overnight.[8][10]

  • Compound Treatment: Treat cells with various concentrations of the test inhibitor in glucose-free medium.[8][10]

  • Glucose Analog Incubation: Add 2-NBDG to the wells and incubate for a defined period (e.g., 30 minutes to overnight).[9][10]

  • Washing: Remove the incubation medium and wash the cells to remove extracellular 2-NBDG.[8][10]

  • Measurement: Measure the intracellular fluorescence using a fluorescence plate reader, microscope, or flow cytometer at an excitation/emission of ~485/535 nm.[8][10]

  • Data Analysis: Plot the fluorescence intensity against the inhibitor concentration and fit to a dose-response curve to determine the IC50 value.

Radiolabeled 2-Deoxy-D-glucose ([³H]-2-DG) Uptake Assay

This classic method employs a radiolabeled glucose analog, [³H]-2-DG, to quantify glucose uptake.

General Protocol:

  • Cell Seeding: Plate cells in a multi-well plate and allow them to adhere.

  • Compound Treatment: Incubate cells with varying concentrations of the GLUT1 inhibitor.

  • Radiolabeled Glucose Analog Incubation: Add [³H]-2-DG to the culture medium and incubate for a short period (e.g., 15 minutes).[12]

  • Washing: Terminate the uptake by washing the cells with ice-cold buffer to remove extracellular [³H]-2-DG.[12]

  • Cell Lysis and Scintillation Counting: Lyse the cells and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC50 by plotting the radioactive counts against the inhibitor concentration.

Colorimetric/Luminescent Glucose Uptake Assays

These assays are based on the enzymatic detection of accumulated 2-deoxy-D-glucose-6-phosphate (2-DG6P).

General Protocol (Luminescent Example): [13][14]

  • Cell Treatment: Expose cells to the GLUT1 inhibitor and then add 2-deoxyglucose (2DG).

  • Cell Lysis: Lyse the cells to release the accumulated 2DG6P.[13]

  • Enzymatic Reaction: Add a detection reagent containing glucose-6-phosphate dehydrogenase (G6PDH), NADP+, and a pro-luciferin substrate. G6PDH oxidizes 2DG6P, reducing NADP+ to NADPH.[13]

  • Signal Generation: A reductase uses the NADPH to convert the pro-luciferin into luciferin, which is then used by luciferase to produce a luminescent signal.[13]

  • Measurement: Measure the luminescence, which is proportional to the amount of 2DG taken up by the cells.

  • Data Analysis: Calculate the IC50 from the dose-response curve of luminescence versus inhibitor concentration.

Visualizing Key Processes

To further clarify the context of GLUT1 inhibition, the following diagrams illustrate the GLUT1 signaling pathway and a generalized workflow for determining IC50 values.

GLUT1_Signaling_Pathway GLUT1 Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glucose_ext Glucose GLUT1 GLUT1 Transporter Glucose_ext->GLUT1 Transport Glucose_int Glucose GLUT1->Glucose_int Hexokinase Hexokinase Glucose_int->Hexokinase G6P Glucose-6-Phosphate Glycolysis Glycolysis G6P->Glycolysis Hexokinase->G6P Phosphorylation

Caption: A simplified diagram of glucose transport via GLUT1 and its entry into glycolysis.

IC50_Determination_Workflow IC50 Determination Workflow Start Start Cell_Culture Seed cells in a multi-well plate Start->Cell_Culture Inhibitor_Treatment Treat cells with a serial dilution of the inhibitor Cell_Culture->Inhibitor_Treatment Labeled_Glucose_Addition Add labeled glucose analog (e.g., 2-NBDG, [3H]-2-DG) Inhibitor_Treatment->Labeled_Glucose_Addition Incubation Incubate for a defined time Labeled_Glucose_Addition->Incubation Wash Wash cells to remove extracellular label Incubation->Wash Measurement Measure signal (fluorescence, radioactivity, luminescence) Wash->Measurement Data_Analysis Plot signal vs. inhibitor concentration Measurement->Data_Analysis IC50_Calculation Calculate IC50 from the dose-response curve Data_Analysis->IC50_Calculation End End IC50_Calculation->End

Caption: A generalized workflow for determining the IC50 value of a GLUT1 inhibitor.

References

A Comparative Analysis of GLUT1-IN-2 and Other GLUT1 Inhibitors for Research and Development

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of cancer metabolism research and drug development, the glucose transporter 1 (GLUT1) has emerged as a critical target. GLUT1 is overexpressed in various cancer cells, facilitating the increased glucose uptake required to fuel rapid proliferation. This guide provides a comparative overview of GLUT1-IN-2 (also referred to as GLUT-i2), a notable GLUT1 inhibitor, and other widely used inhibitors, offering a valuable resource for researchers, scientists, and drug development professionals. We present a comprehensive analysis of their performance based on experimental data, detailed methodologies for key validation assays, and visual representations of signaling pathways and experimental workflows.

Performance Comparison of GLUT1 Inhibitors

The following table summarizes the in vitro potency (IC50 values) of this compound and a selection of alternative GLUT1 inhibitors against various glucose transporter isoforms. Lower IC50 values indicate higher potency.

InhibitorGLUT1 IC50 (µM)GLUT2 IC50 (µM)GLUT3 IC50 (µM)GLUT4 IC50 (µM)Reference(s)
This compound (GLUT-i2) 0.140 ± 0.07219 ± 3.50.76 ± 0.140.090 ± 0.08[1]
GLUT-i1 0.267 ± 0.13356 ± 13.65.2 ± 1.10.195 ± 0.066[1][2]
BAY-876 0.00210.81.670.29[3][4][5][6]
WZB117 ~0.6Not ReportedNot ReportedNot Reported[7][8]
Phloretin 49 (Yeast-made GLUT1), 61 (Human erythrocyte GLUT1)Not ReportedNot ReportedNot Reported[9][10][11]

Experimental Protocols

A key method for validating the efficacy of GLUT1 inhibitors is the indirect measurement of glucose uptake by assessing cellular ATP levels. The following is a detailed protocol for a common cell-based assay using a luminescent ATP detection kit, such as the CellTiter-Glo® Luminescent Cell Viability Assay.

Indirect Glucose Uptake Assay using ATP Luminescence

Objective: To determine the inhibitory effect of compounds on glucose uptake by measuring the resulting changes in intracellular ATP levels.

Principle: In the presence of a mitochondrial inhibitor (e.g., rotenone), cells become highly dependent on glycolysis for ATP production. Inhibition of glucose uptake via GLUT1 will lead to a decrease in ATP levels, which can be quantified using a luciferase-based reaction that produces a luminescent signal proportional to the ATP concentration.

Materials:

  • Cells expressing GLUT1 (e.g., HEK293, DLD1)

  • Complete culture medium

  • Glucose-free culture medium

  • Test compounds (e.g., this compound) and vehicle control (e.g., DMSO)

  • Rotenone

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit

  • Opaque-walled 96-well or 384-well plates suitable for luminescence readings

  • Luminometer

Procedure:

  • Cell Seeding:

    • Seed cells in an opaque-walled multiwell plate at a density that ensures they are in the logarithmic growth phase at the time of the assay.

    • Incubate the plate overnight at 37°C in a 5% CO2 incubator.

  • Cell Starvation (Optional but recommended):

    • To enhance the dependence on exogenous glucose, cells can be cultured overnight in a glucose-free medium containing a low percentage of fetal calf serum (e.g., 1%) to reduce intracellular ATP stores.[2]

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in glucose-free medium.

    • Remove the culture medium from the wells and add the compound dilutions. Include wells with vehicle control.

    • Add rotenone to all wells at a final concentration of 1 µM to inhibit mitochondrial ATP production.

    • Incubate the plate for a predetermined time (e.g., 15 minutes).[2]

  • ATP Measurement:

    • Equilibrate the plate and its contents to room temperature for approximately 30 minutes.

    • Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[12][13][14]

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[13][14]

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[13][14]

  • Data Acquisition and Analysis:

    • Measure the luminescence using a luminometer.

    • Subtract the background luminescence (from wells with medium only).

    • The luminescent signal is directly proportional to the ATP concentration, which reflects glucose uptake.

    • Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizing Mechanisms and Workflows

To better understand the underlying biological processes and experimental procedures, the following diagrams have been generated using Graphviz.

GLUT1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glucose_ext Glucose GLUT1 GLUT1 Transporter Glucose_ext->GLUT1 Binding Glucose_int Glucose GLUT1->Glucose_int Transport Glycolysis Glycolysis Glucose_int->Glycolysis ATP ATP Glycolysis->ATP Inhibitor This compound (or other inhibitor) Inhibitor->GLUT1 Inhibition

Caption: GLUT1-mediated glucose transport and its inhibition.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis A Seed cells in opaque-walled plate B Incubate overnight A->B C Optional: Starve cells in glucose-free medium B->C D Add GLUT1 inhibitor & Rotenone C->D E Incubate D->E F Equilibrate plate to room temperature E->F G Add CellTiter-Glo® Reagent F->G H Mix to lyse cells G->H I Incubate to stabilize signal H->I J Measure Luminescence I->J K Calculate IC50 J->K

Caption: Workflow for the indirect glucose uptake assay.

References

Safety Operating Guide

Safe Disposal of GLUT1-IN-2: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Researchers and drug development professionals handling GLUT1-IN-2 must adhere to strict disposal procedures to ensure laboratory safety and environmental protection. This document provides essential, step-by-step guidance for the proper disposal of this compound, in line with established safety protocols.

Hazard and Safety Information

This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Therefore, preventing its release into the environment is of paramount importance. The following table summarizes key hazard and safety information.

Hazard StatementPrecautionary Statement
H302: Harmful if swallowed.P264: Wash skin thoroughly after handling.[1]
H410: Very toxic to aquatic life with long lasting effects.[1]P270: Do not eat, drink or smoke when using this product.[1]
P273: Avoid release to the environment.[1]
P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
P330: Rinse mouth.[1]
P391: Collect spillage.[1]
P501: Dispose of contents/container to an approved waste disposal plant.[1]

Proper Disposal Protocol for this compound

The primary directive for the disposal of this compound is to ensure that it is handled by a licensed professional waste disposal service and not released into the environment.

Step 1: Collection of Waste

  • All materials contaminated with this compound, including unused compound, solutions, and contaminated labware (e.g., pipette tips, tubes, gloves), must be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Avoid mixing with other chemical waste streams unless compatibility has been confirmed.

Step 2: Storage of Waste

  • Store the sealed hazardous waste container in a cool, well-ventilated area, away from incompatible materials such as strong acids, alkalis, and oxidizing agents.[1]

  • The storage area should be secure and accessible only to authorized personnel.

Step 3: Arrange for Professional Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to arrange for the collection and disposal of the this compound waste.

  • Provide the waste disposal service with a copy of the Safety Data Sheet (SDS) for this compound.

Step 4: Documentation

  • Maintain a record of the amount of this compound waste generated and the date of its disposal. Follow your institution's guidelines for hazardous waste documentation.

Experimental Workflow: Disposal of this compound

The following diagram illustrates the procedural flow for the safe disposal of this compound.

This compound Disposal Workflow cluster_0 On-Site Handling cluster_1 Professional Disposal cluster_2 Documentation A Contaminated Material Generation (e.g., unused compound, contaminated labware) B Segregate and Collect in Designated Hazardous Waste Container A->B C Securely Seal and Label Container B->C D Store in a Cool, Well-Ventilated, and Secure Area C->D E Contact EHS or Licensed Waste Disposal Service D->E F Provide Safety Data Sheet (SDS) E->F G Arrange for Waste Collection F->G H Final Disposal at an Approved Waste Plant G->H I Record Waste Details (Amount, Date) G->I J Maintain Disposal Records I->J

Caption: Workflow for the safe handling and disposal of this compound.

GLUT1 Signaling Pathway Context

While not directly related to disposal, understanding the biological context of this compound is crucial for researchers. GLUT1 is a key transporter protein responsible for facilitating the transport of glucose across the plasma membranes of mammalian cells.[2] It plays a critical role in cellular respiration by ensuring a basal level of glucose uptake.[2] The diagram below provides a simplified representation of GLUT1's role in glucose transport.

Simplified GLUT1-Mediated Glucose Transport cluster_0 Extracellular Space cluster_1 Plasma Membrane cluster_2 Intracellular Space (Cytoplasm) cluster_3 Inhibition Glucose_out Glucose GLUT1 GLUT1 Transporter Glucose_out->GLUT1 Transport Glucose_in Glucose GLUT1->Glucose_in Metabolism Cellular Metabolism (e.g., Glycolysis) Glucose_in->Metabolism GLUT1_IN_2 This compound GLUT1_IN_2->GLUT1 Inhibits

Caption: Role of GLUT1 in glucose transport and its inhibition by this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.